3-Butoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-butoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRKYYYDXARQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408163 | |
| Record name | 3-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352534-81-7 | |
| Record name | 3-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butoxyphenylboronic Acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Butoxyphenylboronic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 3-Butoxyphenylboronic Acid
Introduction
This compound is a valuable organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The butoxy-substituted phenylboronic acid motif allows for the introduction of this specific functional group into a variety of molecular scaffolds, influencing properties such as lipophilicity and molecular interactions.
This guide provides a comprehensive protocol for the synthesis of this compound, targeted at researchers and professionals in chemical and drug development. The primary synthetic route detailed herein involves the formation of an organometallic intermediate from 1-bromo-3-butoxybenzene, followed by borylation and subsequent hydrolysis.
Core Synthesis Pathway
The most common and efficient method for preparing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic workup.[4][5] This guide details a protocol adapted from the synthesis of the analogous 3-methoxyphenylboronic acid, utilizing an organolithium intermediate.[6]
The synthesis proceeds in three main stages:
-
Lithiation (Halogen-Metal Exchange): 1-Bromo-3-butoxybenzene is reacted with n-butyllithium at a low temperature to form the highly reactive 3-butoxyphenyllithium intermediate.
-
Borylation: The organolithium species acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester intermediate.[4][7]
-
Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to yield the final product, this compound.
Data Presentation
Quantitative data, including reagent specifications and typical reaction parameters, are summarized in the tables below for clarity and reproducibility.
Table 1: Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration/Purity | Supplier Example |
| 1-Bromo-3-butoxybenzene | C₁₀H₁₃BrO | 229.11 | ≥97% | Sigma-Aldrich, TCI |
| n-Butyllithium | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich, Acros |
| Trimethyl Borate | C₃H₉BO₃ | 103.91 | ≥99% | Sigma-Aldrich, Alfa Aesar |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Various |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aqueous) | Various |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Various |
| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | Various |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Various |
Table 2: Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Scale | 50 mmol (11.46 g of 1-bromo-3-butoxybenzene) | Can be scaled as needed. |
| Solvent Volume (THF) | 200 mL | Anhydrous conditions are critical.[8] |
| n-Butyllithium | 1.1 eq (22 mL of 2.5 M solution) | Added dropwise to control temperature. |
| Trimethyl Borate | 3.0 eq (150 mmol, 16.4 mL) | Excess used to drive the reaction. |
| Reaction Temperature | -78 °C to Room Temperature | Low temperature minimizes side reactions.[4][6] |
| Reaction Time | ~4 hours (pre-hydrolysis) + 12 hours (hydrolysis) | Monitored by TLC. |
| Expected Yield | 85-95% | Based on analogous syntheses.[6] |
| Purity | >95% | After recrystallization. |
| Product Form | White to off-white crystalline solid | - |
Experimental Protocol
Safety Precautions: This procedure involves pyrophoric (n-butyllithium) and moisture-sensitive reagents. All steps must be performed under an inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware and anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
1. Reaction Setup: a. Assemble a three-necked round-bottom flask (500 mL) equipped with a magnetic stirrer, a thermometer or temperature probe, a dropping funnel, and a nitrogen inlet. b. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
2. Lithiation: a. To the reaction flask, add 1-bromo-3-butoxybenzene (11.46 g, 50 mmol) and anhydrous tetrahydrofuran (200 mL). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 55 mmol) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not exceed -70 °C. d. Stir the resulting mixture at -78 °C for an additional 1 hour.
3. Borylation: a. While maintaining the temperature at -78 °C, slowly add trimethyl borate (16.4 mL, 150 mmol) dropwise to the reaction mixture. Control the addition rate to keep the internal temperature below -70 °C. b. After the addition is complete, continue stirring the mixture at -78 °C for 1 hour.
4. Hydrolysis and Workup: a. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 2 hours. b. Once at room temperature, slowly add 1 M hydrochloric acid (160 mL) to the flask while stirring. c. Continue stirring the biphasic mixture vigorously at room temperature for 12-15 hours to ensure complete hydrolysis. d. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 75 mL). e. Combine all organic layers and wash them sequentially with water (50 mL) and saturated brine (50 mL). f. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification: a. The crude product obtained is typically a solid. Recrystallize the solid from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure this compound as a white crystalline solid. b. Dry the purified product under vacuum.
Visualizations
The following diagrams illustrate the chemical synthesis workflow and the reaction mechanism.
Caption: Workflow for the synthesis of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
3-Butoxyphenylboronic Acid: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of 3-Butoxyphenylboronic acid, a versatile building block in modern organic chemistry and medicinal research.
Core Chemical Properties
This compound is a member of the arylboronic acid family, characterized by a phenyl ring substituted with both a butoxy group and a boronic acid moiety. This substitution pattern imparts specific physicochemical properties that are advantageous in various chemical transformations. The butoxy group, in particular, can influence the compound's solubility and electronic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₃ | [1] |
| Molecular Weight | 194.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 93 °C (literature) | [1] |
| Boiling Point | Predicted: 356.6 ± 52.0 °C | [2] (Predicted for a similar compound) |
| pKa | Predicted: ~8.8 - 9.2 | General prediction for phenylboronic acids[3][4][5][6][7] |
| Solubility | Soluble in many polar organic solvents. Phenylboronic acids generally exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons.[8][9] The butoxy group is expected to enhance solubility in less polar organic solvents compared to unsubstituted phenylboronic acid. | [8][9] |
| CAS Number | 352534-81-7 | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically follows a standard procedure for the preparation of arylboronic acids, most commonly via the reaction of a Grignard or organolithium reagent with a trialkyl borate.[10][11][12]
Methodology:
-
Formation of the Organometallic Reagent: 1-Bromo-3-butoxybenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent (3-Butoxyphenylmagnesium bromide). Alternatively, an organolithium reagent can be generated by reacting 1-bromo-3-butoxybenzene with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures (-78 °C).
-
Borylation: The freshly prepared organometallic reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in an anhydrous solvent at low temperature (-78 °C). The reaction mixture is allowed to slowly warm to room temperature.
-
Hydrolysis: The resulting boronic ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) to yield the final product, this compound.
-
Purification: The crude product is typically purified by extraction and subsequent recrystallization from an appropriate solvent system.
Caption: General workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][13]
General Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent or solvent mixture. Common choices include toluene, dioxane, or a mixture of an organic solvent with water.
-
Degassing: The reaction mixture should be thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to the desired temperature (typically between 80-110 °C) and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. 3-METHOXY-2-HYDROXYPHENYL BORONIC ACID | 259209-17-1 [chemicalbook.com]
- 3. schrodinger.com [schrodinger.com]
- 4. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 5. pKa Prediction | Rowan [rowansci.com]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 12. Biphenyl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Introduction to 3-Butoxyphenylboronic Acid and its Solubility
An In-depth Technical Guide on the Solubility of 3-Butoxyphenylboronic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally analogous compounds, namely phenylboronic acid and isomers of isobutoxyphenylboronic acid, as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs.
This compound is an organoboron compound of significant interest in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The efficiency of such synthetic transformations, as well as the ease of purification and formulation, is critically dependent on the solubility of the boronic acid in the chosen solvent system. A thorough understanding of its solubility profile is therefore essential for optimizing reaction conditions, maximizing yields, and developing robust manufacturing processes.
Boronic acids, in general, exhibit a range of solubilities in organic solvents, influenced by factors such as the polarity of the solvent and the nature of substituents on the phenyl ring. While specific data for this compound is scarce, the solubility of phenylboronic acid and its alkoxy-substituted derivatives can provide valuable insights into its expected behavior.
Quantitative Solubility Data for Phenylboronic Acid Analogs
The following tables summarize the experimentally determined solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. The data is presented as mole fraction solubility at various temperatures. This information serves as a useful guide for solvent selection in applications involving this compound. The introduction of an alkoxy group, such as the butoxy group, generally increases the solubility in many organic solvents compared to the parent phenylboronic acid.[1][2]
Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [3]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.380 | 0.130 | 0.108 |
Table 2: Qualitative and Quantitative Solubility of Phenylboronic Acid in Organic Solvents [4][5][6]
| Solvent | Qualitative Solubility |
| Acetone | High |
| 3-Pentanone | High |
| Dipropyl ether | High |
| Chloroform | Moderate |
| Methylcyclohexane | Very low |
| Hexanes | Poorly soluble |
| Carbon Tetrachloride | Poorly soluble |
It is important to note that the solubility of boronic acids can be complicated by their tendency to form cyclic anhydrides, known as boroxines, upon dehydration.[7] This equilibrium between the acid and anhydride form is dependent on the solvent and temperature and can influence solubility measurements.[7]
Experimental Protocols for Solubility Determination
A widely used and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic method.[1][2][4] This method is based on observing the disappearance of turbidity in a solid-liquid mixture as the temperature is gradually increased.
Dynamic Method for Solubility Determination
Objective: To determine the temperature at which a known concentration of a boronic acid completely dissolves in a specific solvent, thereby defining a point on the solubility curve.
Materials and Equipment:
-
This compound (or analog)
-
High-purity organic solvents
-
Jacketed glass vessel equipped with a magnetic stirrer
-
Circulating thermostat bath for precise temperature control
-
Calibrated thermometer or temperature probe (e.g., Pt100)
-
Luminance probe or a combination of a light source (e.g., LED or laser) and a photodetector to measure light transmittance
-
Analytical balance for accurate weighing
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel. The composition of this mixture is known.
-
Initial State: The mixture is typically a turbid slurry at the initial temperature, with undissolved solid boronic acid dispersed in the solvent.
-
Controlled Heating: The jacketed vessel is heated slowly and at a constant rate (e.g., 0.1 K/min) using the circulating thermostat bath. The mixture is continuously stirred to ensure homogeneity.
-
Turbidity Measurement: The luminance probe or light detector continuously monitors the intensity of light passing through the mixture. As the temperature increases, the boronic acid dissolves, and the turbidity of the mixture decreases, leading to an increase in light transmittance.
-
Equilibrium Point Determination: The temperature at which the last solid particles dissolve and the solution becomes clear is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity, which then stabilizes.
-
Data Collection: The experiment is repeated for various compositions of the boronic acid and solvent to generate a series of data points (temperature vs. mole fraction).
-
Solubility Curve Construction: The collected data points are plotted to construct a solubility curve for the this compound in the specific solvent.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for the dynamic method of solubility determination.
Caption: Workflow for determining boronic acid solubility via the dynamic method.
Application Context: The Suzuki-Miyaura Coupling Reaction
The solubility of this compound is a critical parameter in its primary application, the Suzuki-Miyaura cross-coupling reaction. The reaction requires the dissolution of the boronic acid, an organic halide, a palladium catalyst, and a base in a suitable solvent system for the catalytic cycle to proceed efficiently.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Butoxyphenylboronic Acid (CAS 352534-81-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxyphenylboronic acid, registered under CAS number 352534-81-7, is a substituted arylboronic acid. Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. These compounds have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their stability, low toxicity, and versatile reactivity make them crucial building blocks, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 352534-81-7 | |
| Molecular Formula | C₁₀H₁₅BO₃ | |
| Molecular Weight | 194.04 g/mol | |
| IUPAC Name | (3-butoxyphenyl)boronic acid | |
| Synonyms | 3-Butoxybenzeneboronic acid | |
| Appearance | White to off-white powder or crystal | |
| Purity | Typically ≥95% | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in organic solvents like methanol, and tetrahydrofuran. |
Synthesis
The synthesis of arylboronic acids, including this compound, typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. A general synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis of this compound can be conceptualized as a two-step process: the formation of an organometallic intermediate from a corresponding aryl halide, followed by borylation and hydrolysis.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of a Phenylboronic Acid Derivative via Grignard Reaction
Materials:
-
3-Bromo-1-butoxybenzene
-
Magnesium (Mg) turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate (B(OCH₃)₃)
-
Hydrochloric acid (HCl), aqueous solution
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, magnesium turnings are placed. A solution of 3-bromo-1-butoxybenzene in anhydrous ether or THF is added dropwise via a dropping funnel. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. The mixture is typically stirred until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled (e.g., to -78 °C using a dry ice/acetone bath). A solution of trimethyl borate in the same anhydrous solvent is added dropwise, maintaining the low temperature. The reaction mixture is stirred at this temperature for a specified period and then allowed to warm to room temperature.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. This hydrolyzes the intermediate boronate ester to the desired boronic acid.
-
Workup and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is primarily utilized as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, polyolefins, and styrenes.
The Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Suzuki-Miyaura Cross-Coupling Reaction
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (typically 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water, DMF)
-
Standard reaction glassware
-
Inert atmosphere
Procedure:
-
Reaction Setup: To a round-bottom flask are added the aryl halide, this compound, the base, and a magnetic stir bar.
-
Solvent and Catalyst Addition: The solvent system is added, and the mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst is then added under the inert atmosphere.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, publicly available data on the biological activity, mechanism of action, or involvement in signaling pathways for this compound. However, the broader class of boronic acids has garnered significant interest in medicinal chemistry due to their ability to act as enzyme inhibitors.
Boronic acids can form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in the active sites of enzymes, leading to their inhibition. For instance, bortezomib, a dipeptidyl boronic acid, is a potent proteasome inhibitor used in cancer therapy. The boronic acid moiety is crucial for its mechanism of action.
Given that this compound is a relatively simple arylboronic acid, it is more likely to be used as a synthetic intermediate in the construction of more complex, biologically active molecules rather than possessing significant intrinsic biological activity itself. Researchers may incorporate the 3-butoxyphenyl moiety into larger scaffolds to probe structure-activity relationships (SAR) of a particular biological target. The butoxy group can influence properties such as lipophilicity, which can in turn affect cell permeability and metabolic stability.
Future research may explore the potential for this compound and its derivatives to interact with specific biological targets. A hypothetical workflow for such an investigation is presented below.
An In-depth Technical Guide to the Reactivity of 3-Butoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Butoxyphenylboronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique reactivity, particularly in palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a focus on its application in Suzuki-Miyaura and Chan-Lam couplings. Detailed experimental protocols, quantitative data, and key reaction pathways are presented to facilitate its effective utilization in research and drug development.
Introduction
Boronic acids and their derivatives have emerged as indispensable reagents in organic synthesis, largely due to their stability, low toxicity, and broad functional group tolerance.[1] this compound, a member of the arylboronic acid family, is distinguished by the presence of a butoxy group at the meta-position of the phenyl ring. This substituent influences the electronic properties and solubility of the molecule, thereby affecting its reactivity in various chemical transformations.
The primary utility of this compound lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds and the Chan-Lam coupling for the formation of carbon-heteroatom bonds.[2][3] These reactions are fundamental in the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[4]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅BO₃ | [5] |
| Molecular Weight | 194.04 g/mol | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 93-98 °C | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water. | General knowledge on phenylboronic acids |
| Storage | Store in a cool, dry place away from light and moisture. | General knowledge on boronic acids |
Core Reactivity and Key Reactions
The reactivity of this compound is dominated by the chemistry of the boronic acid functional group. The carbon-boron bond can be readily cleaved and transferred to a transition metal catalyst, which then facilitates the formation of new bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is one of the most powerful and widely used methods for the synthesis of biaryl compounds.[4]
Reaction Scheme:
Where Ar = 3-Butoxyphenyl, and R-X = Aryl/Vinyl Halide or Triflate
The butoxy group on the phenyl ring can influence the reaction kinetics and yield, and its steric and electronic effects should be considered when designing a synthesis.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a generalized protocol that can be adapted for specific substrates. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve optimal results.
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v) or 1,4-dioxane and water.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | ~92 (expected)[6] |
| 4-Bromotoluene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 8 | High (expected) |
| 1-Bromo-4-fluorobenzene | Pd₂(dba)₃/SPhos (1) | Cs₂CO₃ | Dioxane | 80 | 6 | High (expected) |
Note: The yields provided are based on similar reactions with other arylboronic acids and serve as an estimation. Actual yields may vary depending on the specific reaction conditions and substrates.
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond between an organoboron reagent and an amine, alcohol, or thiol. This reaction provides a valuable alternative to palladium-catalyzed methods for the synthesis of N- and O-arylated compounds.[3]
Reaction Scheme:
Where Ar = 3-Butoxyphenyl, and Nu-H = Amine or Alcohol
Experimental Protocol: General Procedure for Chan-Lam Amination
The following is a general protocol for the N-arylation of an amine with this compound.
-
Reaction Setup: In a reaction vessel, combine the amine (1.0 equiv), this compound (1.5-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine, Et₃N, 2.0 equiv).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (CH₂Cl₂) or methanol.
-
Reaction: Stir the mixture at room temperature, open to the air, which serves as the oxidant.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonia or a saturated solution of EDTA to remove the copper catalyst. Subsequently, wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Chan-Lam Coupling Catalytic Cycle
Caption: Proposed catalytic cycle for the Chan-Lam N-arylation reaction.
Experimental Workflow Visualization
A typical experimental workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling is depicted below.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its utility in forming carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura and Chan-Lam couplings, respectively, makes it a key reagent for the synthesis of a wide array of complex organic molecules. This guide provides the fundamental knowledge, including physicochemical properties, key reactions with detailed protocols, and illustrative workflows, to enable researchers and drug development professionals to effectively harness the reactivity of this compound in their synthetic endeavors. Further exploration and optimization of reaction conditions will undoubtedly continue to expand the applications of this versatile compound.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Spectral Analysis of 3-Butoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectral data for 3-butoxyphenylboronic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this compound in publicly accessible databases, this guide presents a combination of data from closely related analogs and predicted values to offer a comprehensive analytical profile.
Core Spectral Data
The following tables summarize the expected and observed spectral data for this compound and its analogs.
Table 1: ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for Analogs | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.6 - 7.8 | 7.64 (d, J = 7.0 Hz, 1H), 7.60 (d, J = 2.0 Hz, 1H) for 3-isopropoxyphenylboronic acid catechol ester[1] | m | - |
| Ar-H | 7.3 - 7.5 | 7.38 (dd, J = 8.0, 7.5 Hz, 1H) for 3-isopropoxyphenylboronic acid catechol ester[1] | t | ~7.5 |
| Ar-H | 7.0 - 7.2 | 7.09 (ddd, J = 8.0, 2.5, 1 Hz, 1H) for 3-isopropoxyphenylboronic acid catechol ester[1] | d | ~8.0 |
| B(OH)₂ | 8.0 - 8.2 | Not always observed due to exchange | br s | - |
| -OCH₂- | ~4.0 | - | t | ~6.5 |
| -CH₂- | ~1.75 | - | sextet | ~7.5 |
| -CH₂- | ~1.5 | - | sextet | ~7.5 |
| -CH₃ | ~0.95 | - | t | ~7.4 |
Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based on the analysis of structurally similar compounds.
Table 2: ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for this compound | Reference Chemical Shift (δ, ppm) for Analogs |
| C-B | Not typically observed | The carbon adjacent to boron was not detected[1] |
| Ar-C-O | ~158 | 157.2 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| Ar-C | ~130 | 129.4 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| Ar-C | ~122 | 121.1 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| Ar-C | ~118 | 118.3 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| Ar-C | ~116 | 116.0 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| -OCH₂- | ~68 | - |
| -CH₂- | ~31 | - |
| -CH₂- | ~19 | - |
| -CH₃ | ~14 | - |
Note: The carbon atom attached to the boron atom is often not observed in the ¹³C NMR spectrum due to quadrupolar relaxation.
Table 3: IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for Analogs |
| O-H stretch (B-OH) | 3200-3600 (broad) | 3070 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| C-H stretch (aromatic) | 3000-3100 | 3070 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| C-H stretch (aliphatic) | 2850-3000 | 2987, 2973, 2929, 2881 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| C=C stretch (aromatic) | 1550-1650 | 1567 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| B-O stretch | 1300-1400 | 1369 for 3-isopropoxyphenylboronic acid catechol ester[1] |
| C-O stretch (ether) | 1200-1300 | 1241 for 3-isopropoxyphenylboronic acid catechol ester[1] |
Table 4: Mass Spectrometry Data
| Ion | Predicted m/z | Description | Reference m/z for Analogs |
| [M+H]⁺ | 195.11 | Protonated molecular ion | 255.1187 for C₁₅H₁₅BO₃ [M+H]⁺ (3-isopropoxyphenylboronic acid derivative)[1] |
| [M-H₂O+H]⁺ | 177.10 | Loss of water from the protonated molecule | - |
| [M-C₄H₈+H]⁺ | 139.05 | Loss of butene from the protonated molecule | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as boronic acids can form trimers (boroxines) in non-polar solvents, leading to complex and potentially uninterpretable spectra. Using a protic solvent like methanol-d₄ can help break up these oligomers.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is common for observing [M+H]⁺ ions.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the parent ion and analyze the resulting daughter ions.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates a typical workflow for the spectral characterization of a chemical compound.
Caption: General workflow for the spectral analysis of this compound.
References
An In-depth Technical Guide to Suzuki-Miyaura Coupling with Boronic Acids for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling reaction has become an indispensable tool in the construction of complex organic molecules, particularly in the pharmaceutical industry for the synthesis of biaryl motifs commonly found in drug candidates.[1][2] Its widespread adoption is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally stable and less toxic organoboronic acids as coupling partners.[2]
Core Mechanism: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated palladium(0) complex (typically bearing phosphine ligands, L). This step, often considered rate-determining, involves the insertion of the palladium atom into the carbon-halogen bond to form a palladium(II) intermediate.
2. Transmetalation: The subsequent step is transmetalation, where the organic group from the organoboron reagent (R²-B(OR)₂) is transferred to the palladium(II) center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (R²-B(OR)₂(OH)⁻). This "ate" complex then reacts with the palladium(II) intermediate, displacing the halide and forming a new diorganopalladium(II) complex.
3. Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the palladium(II) center couple to form the desired carbon-carbon bond (R¹-R²), and the palladium catalyst is regenerated in its active palladium(0) state, ready to participate in another catalytic cycle.
References
The Butoxy Group: A Modulator of Phenylboronic Acid Reactivity in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The reactivity of these compounds is profoundly influenced by the substituents on the phenyl ring. This technical guide provides a detailed examination of the role of the butoxy group as a substituent, focusing on its electronic and steric effects on the reactivity of the phenylboronic acid moiety. Through an analysis of established mechanistic principles, comparative quantitative data, and detailed experimental protocols, this document serves as a comprehensive resource for professionals in chemical research and drug development. The butoxy group, acting primarily as an electron-donating group, enhances the nucleophilicity of the boronic acid, thereby accelerating the rate-determining transmetalation step of the Suzuki-Miyaura catalytic cycle and often leading to higher reaction yields.
Core Concepts: Substituent Effects in Phenylboronic Acid Chemistry
The utility of a substituted phenylboronic acid in cross-coupling reactions is governed by a combination of electronic and steric effects. These factors primarily impact the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[1]
-
Electronic Effects : These are the inductive and resonance effects of a substituent that alter the electron density on the phenyl ring and at the boronic acid functional group.
-
Electron-Donating Groups (EDGs) , such as alkoxy groups (e.g., butoxy), increase the electron density on the aryl ring. This enhanced nucleophilicity facilitates the transfer of the aryl group to the electropositive palladium center during transmetalation, generally increasing the reaction rate.[1]
-
Electron-Withdrawing Groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the aryl ring. This reduced nucleophilicity can slow the transmetalation step.[2]
-
-
Steric Effects : This refers to the spatial arrangement of atoms and the physical bulk of the substituent. Large, bulky groups, particularly in the ortho position, can physically hinder the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby impeding the reaction.[3][4]
The interplay of these effects is critical for reaction outcomes. The following diagram illustrates the logical relationship between substituent properties and their impact on the Suzuki-Miyaura reaction.
Figure 1. Logical flow of substituent effects on reactivity.
The Specific Role of the Butoxy Group
Electronic Profile
The butoxy group (-O(CH₂)₃CH₃), when attached to a phenyl ring, functions as a potent electron-donating group through resonance. The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing the electron density of the ring. While it has a weak electron-withdrawing inductive effect due to the oxygen's electronegativity, the resonance effect is dominant, especially when the group is in the para position.
The Hammett equation provides a quantitative measure of a substituent's electronic influence through the substituent constant (σ).[5] A negative σ value indicates an electron-donating character. The para-butoxy group has a Hammett constant (σₚ) of -0.32, which is comparable to other common alkoxy groups and confirms its strong electron-donating nature.[6]
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| Hydrogen (-H) | 0.00 | Neutral (Reference) |
| n-Butoxy (-O(CH₂)₃CH₃) | -0.32 [6] | Strong Electron-Donating |
| Methoxy (-OCH₃) | -0.27[7] | Strong Electron-Donating |
| Methyl (-CH₃) | -0.17[7] | Weak Electron-Donating |
| Chloro (-Cl) | +0.23[7] | Electron-Withdrawing |
| Nitro (-NO₂) | +0.78[7] | Strong Electron-Withdrawing |
| Table 1. Comparison of Hammett constants (σₚ) for various para-substituents. |
This strong electron-donating character makes 4-butoxyphenylboronic acid a highly reactive coupling partner in Suzuki-Miyaura reactions, often leading to higher yields and faster reaction times compared to unsubstituted or electron-deficient phenylboronic acids.
Steric Profile
The butoxy group is larger than a methoxy or ethoxy group. However, when placed in the para position, its steric bulk is remote from the boronic acid moiety. Consequently, it does not significantly hinder the approach to the palladium catalyst, and its steric impact on the reaction rate is generally considered minimal.[4] The dominant influence remains its electronic effect.
Quantitative Reactivity in Suzuki-Miyaura Coupling
While direct, side-by-side kinetic studies are not extensively documented in a single report, a comparative analysis of published data demonstrates the enhanced reactivity of phenylboronic acids bearing electron-donating alkoxy groups. The following table provides representative yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with aryl bromides under similar palladium-catalyzed conditions, illustrating the general trend.
| Phenylboronic Acid | Aryl Halide Partner | Catalyst System (mol%) | Base | Yield (%) | Reference/Comment |
| Phenylboronic Acid | 4-Bromoanisole | Pd-Polymer Hybrid (0.045) | K₃PO₄ | ~85 | Baseline reactivity for an unsubstituted boronic acid.[8] |
| 4-Butoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos (2) | K₃PO₄ | 94 | High yield indicative of enhanced reactivity from the electron-donating butoxy group. |
| 4-Methoxyphenylboronic Acid | 4-Bromoanisole | Pd-Polymer Hybrid (0.045) | K₃PO₄ | 92 | High yield, consistent with the strong electron-donating nature of the methoxy group.[8] |
| 4-Nitrophenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos (2) | K₃PO₄ | 95 | High yield, though EWGs can sometimes require more robust catalyst systems.[2] |
Table 2. Representative yields for Suzuki-Miyaura coupling reactions. Note: Conditions are representative and compiled from various sources; direct comparison should be made with caution.
The data consistently show that the presence of a para-alkoxy group, such as butoxy, leads to excellent yields, underscoring its role in promoting the cross-coupling reaction.
Visualizing the Mechanism and Experimental Workflow
The butoxy group's primary influence is on the transmetalation step of the Suzuki-Miyaura catalytic cycle. The increased electron density on the phenyl ring facilitates its transfer from the activated boronate species to the palladium(II) center.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction is outlined below. Adherence to inert atmosphere techniques is critical for success, as oxygen can deactivate the palladium catalyst.
Figure 3. General experimental workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
The following is a representative protocol for the Suzuki-Miyaura coupling of 4-butoxyphenylboronic acid with an aryl bromide.
Reaction: 4-Butoxyphenylboronic Acid coupling with 4-Bromoanisole
Materials:
-
4-Butoxyphenylboronic Acid (1.2 mmol, 1.2 equiv)
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 0.03 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Deionized Water (2 mL, degassed)
Procedure:
-
Vessel Preparation: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
Addition of Reagents: To the flask, add 4-butoxyphenylboronic acid, 4-bromoanisole, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[9]
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is exchanged by evacuating and backfilling with the inert gas three times.[9]
-
Solvent Addition: Degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) are added to the flask via syringe.[9]
-
Reaction: The reaction mixture is vigorously stirred and heated to 90 °C in an oil bath under the inert atmosphere for 12 hours, or until reaction completion is confirmed by TLC or GC analysis.[9]
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and transferred to a separatory funnel. The mixture is washed sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure biaryl product.
Conclusion
The butoxy group plays a clear and advantageous role in modulating the reactivity of phenylboronic acid. Its strong electron-donating character, quantified by its negative Hammett constant, enhances the nucleophilicity of the aryl ring. This electronic enhancement directly accelerates the often rate-determining transmetalation step in the Suzuki-Miyaura catalytic cycle. When positioned at the para location, the steric bulk of the butoxy group has a negligible negative impact, allowing its favorable electronic properties to dominate. For researchers and synthetic chemists, 4-butoxyphenylboronic acid and its analogs represent highly effective reagents for constructing biaryl systems, often leading to improved reaction efficiency and higher yields of desired products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. web.viu.ca [web.viu.ca]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Navigating the Safe Handling of 3-Butoxyphenylboronic Acid: An In-depth Technical Guide
Hazard Identification and Classification
Substituted phenylboronic acids are common reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. While highly valuable, they present several potential hazards that necessitate careful handling. Based on data from related compounds, 3-Butoxyphenylboronic acid is anticipated to be classified as follows:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes data for related phenylboronic acid compounds to provide an estimated profile.
| Property | Phenylboronic acid | 3-Methoxyphenylboronic acid | 2-Fluoro-3-Methoxyphenylboronic Acid |
| CAS Number | 98-80-6[3] | 10365-98-7 | 352303-67-4[1] |
| Molecular Formula | C₆H₇BO₂[2] | C₇H₉BO₃ | C₇H₈BFO₃[1] |
| Molecular Weight | 121.93 g/mol [2] | 151.95 g/mol | 169.95 g/mol [1] |
| Melting Point | 216-219 °C | 163-168 °C | Not Available |
| Appearance | Off-white to white crystalline powder | White to off-white powder | Not Available |
| Solubility | Soluble in water, ethanol, and diethyl ether. | Soluble in methanol. | Not Available |
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.
Handling
-
Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][2][4]
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).[1][5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Minimize dust generation during handling and weighing.[2][4]
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[4][5][6]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]
-
Some boronic acids are light-sensitive; store in a light-resistant container if necessary.
-
For long-term storage, refrigeration is often recommended.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for safe handling.
Caption: Required Personal Protective Equipment for handling boronic acids.
First-Aid Measures
In case of exposure, immediate and appropriate first-aid is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
Accidental Release Measures
Prompt and safe cleanup of spills is necessary to prevent wider contamination and exposure.
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[1]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[1]
-
Methods for Cleaning Up: Carefully sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]
-
Specific Hazards: Combustion may produce carbon oxides (CO, CO₂) and boron oxides.[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][4]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.
Experimental Protocols: A Generalized Workflow for Handling Boronic Acids in a Suzuki Coupling Reaction
The following diagram illustrates a generalized workflow for using a boronic acid in a typical Suzuki coupling reaction, incorporating safety checkpoints.
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
This guide provides a foundational understanding of the potential hazards and safe handling practices for this compound based on available data for related compounds. It is imperative for all personnel to consult relevant safety data sheets for the specific chemicals being used in their experimental protocols and to conduct a thorough risk assessment before commencing any work.
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Butoxyphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction couples an organoboron compound, such as a boronic acid, with an organic halide or triflate. The synthesis of biaryl and heteroaryl structures is of particular importance in drug discovery and development, as these motifs are prevalent in a vast array of biologically active molecules.
3-Butoxyphenylboronic acid is a valuable building block in medicinal chemistry, allowing for the introduction of a butoxy-substituted phenyl group. The butoxy moiety can enhance lipophilicity, modulate pharmacokinetic properties, and provide a handle for further functionalization. These application notes provide detailed protocols and performance data for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides, offering a practical guide for the synthesis of diverse 3-butoxybiphenyl derivatives.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, typically in the Pd(0) oxidation state. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > Cl.
-
Transmetalation: In the presence of a base, the organoboron species (this compound) forms a boronate complex. This complex then transfers the 3-butoxyphenyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
The following table summarizes the results for the Suzuki-Miyaura coupling of this compound with a range of aryl halides under typical reaction conditions. The data illustrates the influence of the aryl halide's electronic properties and the nature of the leaving group on the reaction yield.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 95 |
| 3 | 4-Bromoacetophenone | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 110 | 16 | 88 |
| 4 | 1-Iodo-4-methylbenzene | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 96 |
| 5 | 4-Chlorotoluene | Pd₂(dba)₃ (2) + XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | 75 |
| 6 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 90 | 18 | 85 |
| 7 | 3-Bromopyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 89 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using Tetrakis(triphenylphosphine)palladium(0)
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, including a round-bottom flask and condenser
-
Magnetic stirrer with heating
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).
-
Add toluene (5 mL) and deionized water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 3-butoxybiphenyl derivative.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and synthesis, particularly for less reactive aryl chlorides.
Materials:
-
This compound (1.5 mmol)
-
Aryl chloride (1.0 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Microwave reactor vial with a stir bar
Procedure:
-
To a microwave reactor vial, add this compound (1.5 mmol), the aryl chloride (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Add 1,4-dioxane (4 mL) and deionized water (1 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to 120-150 °C for 15-60 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure product.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Butoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-butoxyphenylboronic acid as a substrate in Suzuki-Miyura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials.[1] The protocols outlined below are based on established methodologies for Suzuki couplings of aryl bromides and can be adapted for various research and development applications.
Introduction to Suzuki-Miyura Coupling
The Suzuki-Miyura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid or ester, and an organic halide or triflate.[2][3] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Data Presentation: Cross-Coupling of Alkoxy-Substituted Phenylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 3-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 1-Bromo-4-nitrobenzene | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 85 | 6 | 92 |
| 3 | 4-Bromotoluene | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 98 |
| 4 | 2-Bromopyridine | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 90 | 12 | 85 |
| 5 | 1-Bromo-2,4-difluorobenzene | 3-Ethoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 2-MeTHF/H₂O | 80 | 8 | 91 |
This table is a compilation of representative data for alkoxy-substituted phenylboronic acids from general Suzuki-Miyura coupling literature and serves as a guide for the reaction of this compound.
Experimental Protocols
Below is a detailed, generalized protocol for the Suzuki-Miyura cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and ligand, if necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyura Coupling
Caption: Catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyura Coupling
Caption: Generalized experimental workflow for Suzuki-Miyura coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-Butoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are fundamental structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of these compounds is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between aryl partners. This is attributed to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse pool of boronic acids and their derivatives.
3-Butoxyphenylboronic acid is a valuable building block in the synthesis of biaryl compounds. The butoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a desirable substituent in drug discovery programs. These application notes provide detailed protocols and data for the use of this compound in the synthesis of biaryl compounds via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl bromide or iodide) in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1][2]
Experimental Protocols
The following section provides detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction using this compound with various aryl halides.
General Procedure for Suzuki-Miyaura Coupling
A flame-dried Schlenk flask or a microwave vial is charged with this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (0.5-5 mol%), a ligand (if required, in a 1:1 to 2:1 ratio with the palladium catalyst), and a base (2.0-3.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The appropriate solvent is then added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Example Protocol: Synthesis of 3'-Butoxy-4-methoxybiphenyl
This protocol details the synthesis of 3'-Butoxy-4-methoxybiphenyl via the Suzuki-Miyaura coupling of this compound and 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a 25 mL round-bottom flask, add this compound (233 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (10.5 mg, 0.04 mmol, 4 mol%).
-
Add potassium carbonate (414 mg, 3.0 mmol) to the flask.
-
The flask is fitted with a reflux condenser and purged with argon for 10 minutes.
-
A degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added via syringe.
-
The reaction mixture is heated to 80°C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3'-Butoxy-4-methoxybiphenyl.
Data Presentation
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides. This data is compiled from various literature sources and is intended to provide a comparative overview for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 6 | 88 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 8 | 95 |
| 4 | 1-Bromo-3,5-dimethylbenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 16 | 85 |
| 5 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | t-BuOH/H₂O (5:1) | 100 | 12 | 78 |
Table 2: Influence of Different Palladium Catalysts on the Yield of 3'-Butoxy-4-methoxybiphenyl
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 92 |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 89 |
| 3 | PdCl₂(dppf) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 94 |
| 4 | Pd₂(dba)₃ | XPhos | K₂CO₃ (3) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 96 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
The following diagram outlines the typical experimental workflow for the synthesis of biaryl compounds using this compound.
Caption: General workflow for Suzuki-Miyaura coupling.
Application in Drug Discovery
Biaryl moieties are prevalent in many approved drugs and clinical candidates. The introduction of a butoxy group can modulate the lipophilicity and metabolic stability of a compound, potentially improving its drug-like properties. The butoxy-biaryl core synthesized using this compound can serve as a key intermediate in the synthesis of compounds targeting a variety of biological pathways. For instance, many kinase inhibitors and receptor antagonists feature a biaryl core.
Caption: Role of butoxy-biaryls in drug discovery.
Conclusion
This compound is a highly effective reagent for the synthesis of a diverse range of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry. The ability to readily introduce the butoxy-phenyl moiety opens up avenues for the development of novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles, making it a key building block in the pursuit of new therapeutics.
References
Application Notes and Protocols for 3-Butoxyphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-butoxyphenylboronic acid as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
Introduction
This compound is a versatile organoboron compound utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its butoxy group provides lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates. The boronic acid moiety allows for facile palladium-catalyzed cross-coupling reactions with a wide range of aryl and heteroaryl halides or triflates, enabling the construction of biaryl and substituted aromatic structures that are common motifs in many drug molecules.[1]
One significant application of this compound is in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2 diabetes and obesity.[2][3] This document will detail the use of this compound in the synthesis of a key intermediate for a novel class of GPR119 agonists.
Application: Synthesis of a GPR119 Agonist Intermediate
The Suzuki-Miyaura reaction is employed to couple this compound with a suitable aryl halide to form a biaryl core structure, which is a key intermediate in the synthesis of potent GPR119 agonists.[4] The general reaction scheme is as follows:
Caption: General scheme for the synthesis of a GPR119 agonist intermediate.
Data Presentation: Palladium Catalyst System Performance
The choice of the palladium catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling reaction. The following table summarizes the performance of various catalyst systems in the coupling of this compound with a model aryl bromide, N-(4-(tert-butyl)phenyl)-4-bromopiperidine-1-carboxamide.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 95 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 10 | 92 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O (3:1) | 85 | 14 | 85 |
Note: The data presented are representative and may require optimization for specific substrates and scales.
Experimental Protocols
The following is a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide to synthesize a GPR119 agonist intermediate. This protocol is based on the optimized conditions identified in the catalyst screening (Entry 2).
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.2 mmol)
-
N-(4-(tert-butyl)phenyl)-4-bromopiperidine-1-carboxamide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add N-(4-(tert-butyl)phenyl)-4-bromopiperidine-1-carboxamide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Stir the reaction mixture and heat to 90 °C under an inert atmosphere for 8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired GPR119 agonist intermediate.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the Pd(II) complex, replacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Suzuki-Miyaura Reaction with 3-Butoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Butoxyphenylboronic acid. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide or triflate.[1] It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2][3] this compound is a valuable building block, allowing for the introduction of a butoxy-substituted phenyl group, a common motif in pharmacologically active molecules.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura reaction with this compound.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
This compound (CAS RN: 352534-81-7)[4]
-
Palladium catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh₃)
-
Base (e.g., Sodium carbonate, K₂CO₃, or K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, or a mixture like n-propanol/water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., 10 mL of a 4:1 mixture of Toluene and Water).
-
Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., 0.02 mmol of Pd(OAc)₂) and the phosphine ligand (e.g., 0.04 mmol of PPh₃).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC/MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical quantitative parameters for a Suzuki-Miyaura reaction.
| Parameter | Value | Notes |
| Aryl Halide | 1.0 equiv | Aryl bromides and iodides are common. |
| This compound | 1.1 - 1.5 equiv | A slight excess is typically used. |
| Palladium Catalyst | 1 - 5 mol% | Pd(OAc)₂, Pd(PPh₃)₄, etc. |
| Ligand | 1 - 10 mol% | PPh₃, SPhos, XPhos, etc. |
| Base | 2.0 - 3.0 equiv | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃. |
| Solvent | Varies | Toluene/H₂O, Dioxane/H₂O, n-Propanol/H₂O. |
| Temperature | 80 - 110 °C | Dependent on solvent and substrates. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/MS. |
Catalytic Cycle Visualization
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Safety
-
Low Yields: Incomplete reaction may be due to inactive catalyst, insufficient degassing, or an inappropriate choice of base or solvent. Ensure all reagents are pure and the reaction is performed under strictly anaerobic conditions.
-
Side Reactions: Homocoupling of the boronic acid can occur. Adjusting the reaction temperature or catalyst loading may mitigate this.
-
Safety: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Organohalides and solvents may also be hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
Application Notes and Protocols: 3-Butoxyphenylboronic Acid as a Versatile Building Block for Novel Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique structural features, including the boronic acid moiety and the butoxy group, make it an ideal participant in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The butoxy group enhances the solubility of the molecule and its derivatives in organic solvents, facilitating reaction setup and purification. These properties have led to the use of this compound in the synthesis of a diverse range of novel organic molecules with significant potential in drug discovery and materials science. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in the synthesis of bioactive compounds.
Applications in the Synthesis of Bioactive Molecules
This compound has been successfully employed as a key building block in the synthesis of various biologically active molecules. Two notable examples include the development of inhibitors for Dihydroorotate Dehydrogenase (DHODH) for the treatment of Acute Myeloid Leukemia (AML) and the synthesis of novel anti-tuberculosis agents targeting the InhA enzyme.
Intermediate for Dihydroorotate Dehydrogenase (DHODH) Inhibitors
This compound is a crucial reagent in the synthesis of 3'-butoxy-3-chloro-5-fluorobiphenyl-4-amine, a key intermediate for a novel class of DHODH inhibitors. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1] Inhibition of DHODH depletes the pyrimidine pool, thereby halting DNA and RNA synthesis and inducing differentiation in AML cells.[2] The Suzuki-Miyaura coupling of this compound with a substituted aniline is a pivotal step in constructing the biphenyl scaffold of these potent inhibitors.
Synthesis of Thieno[3,2-b]pyridine Derivatives as Anti-Tuberculosis Agents
In the ongoing search for new treatments for tuberculosis, this compound has been utilized to synthesize novel thieno[3,2-b]pyridine derivatives. These compounds have shown potent activity against Mycobacterium tuberculosis. The biological target of these molecules has been identified as the NADH-dependent enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthesis II (FAS-II) pathway.[1] By inhibiting InhA, these compounds disrupt the formation of the mycolic acid layer of the bacterial cell wall, leading to cell death. The introduction of the 3-butoxyphenyl group via Suzuki coupling is a critical step in optimizing the potency and pharmacokinetic properties of these anti-tubercular agents.
Quantitative Data Summary
The following table summarizes representative Suzuki-Miyaura coupling reactions involving this compound for the synthesis of bioactive molecular precursors.
| Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Application Area |
| 4-Bromo-2-chloro-6-fluoroaniline | Pd(PPh₃)₄ (8) | Na₂CO₃ | Toluene/Ethanol/Water | 85 | 12 | 3'-Butoxy-3-chloro-5-fluorobiphenyl-4-amine | Not Specified | DHODH Inhibitor Intermediate |
| Methyl 3-bromothieno[3,2-b]pyridine-7-carboxylate | PdCl₂(dppf)·CH₂Cl₂ (4) | K₂CO₃ | 1,4-Dioxane/Water | 100 | 4 | Methyl 3-(3-butoxyphenyl)thieno[3,2-b]pyridine-7-carboxylate | 70-85 | Anti-Tuberculosis Agent Precursor |
Experimental Protocols
Protocol 1: Synthesis of 3'-Butoxy-3-chloro-5-fluorobiphenyl-4-amine (DHODH Inhibitor Intermediate)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-bromo-2-chloro-6-fluoroaniline with this compound.
Materials:
-
4-Bromo-2-chloro-6-fluoroaniline
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-2-chloro-6-fluoroaniline (1.0 eq), this compound (1.3 eq), and sodium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.08 eq) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-16 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3'-butoxy-3-chloro-5-fluorobiphenyl-4-amine.
Protocol 2: Synthesis of Methyl 3-(3-butoxyphenyl)thieno[3,2-b]pyridine-7-carboxylate (Anti-Tuberculosis Agent Precursor)
This protocol describes a general method for the Suzuki-Miyaura coupling of methyl 3-bromothieno[3,2-b]pyridine-7-carboxylate with this compound.
Materials:
-
Methyl 3-bromothieno[3,2-b]pyridine-7-carboxylate
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask, add methyl 3-bromothieno[3,2-b]pyridine-7-carboxylate (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.04 eq) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-6 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure methyl 3-(3-butoxyphenyl)thieno[3,2-b]pyridine-7-carboxylate.
Visualizations
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Signaling Pathway: Inhibition of de novo Pyrimidine Biosynthesis in AML
Caption: Inhibition of DHODH disrupts pyrimidine synthesis, leading to AML cell differentiation.
References
Application Notes and Protocols: 3-Butoxyphenylboronic Acid in Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxyphenylboronic acid is an arylboronic acid derivative with potential applications in targeted drug discovery. Like other phenylboronic acids, its utility stems from the unique properties of the boronic acid moiety. This functional group can form reversible covalent bonds with diols, a feature that allows it to interact with various biological molecules, including carbohydrates on cell surfaces and active site residues of enzymes. This document provides an overview of the potential applications of this compound in cancer research, focusing on its role as an inhibitor of key signaling pathways and as a potential enzyme-targeted therapeutic. Detailed protocols for evaluating its efficacy are also provided.
Application: Inhibition of Cancer Cell Migration and Proliferation via Rho GTPase Pathway Modulation
Background:
The migration and proliferation of cancer cells are key processes in tumor progression and metastasis. The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are central regulators of these processes by controlling the dynamics of the actin cytoskeleton.[1] Phenylboronic acid (PBA), a parent compound to this compound, has been shown to inhibit the migration and decrease the viability of prostate and breast cancer cells.[2] The mechanism of action involves the downregulation of RhoA, Rac1, and Cdc42 activity, leading to alterations in cell morphology and reduced motility.[1] While specific data for this compound is not yet widely available, its structural similarity to PBA suggests it may have similar effects. The butoxy group may influence its lipophilicity and cellular uptake, potentially modulating its potency.
Illustrative Data (Based on Phenylboronic Acid Studies):
The following table summarizes the effects of phenylboronic acid on prostate cancer cells, which can be used as a benchmark for evaluating this compound.
| Parameter | Cell Line | Treatment | Concentration | Result | Reference |
| Cell Migration | DU-145 (Prostate Cancer) | Phenylboronic Acid | 1 µM | Significant inhibition of chemotaxis | [2] |
| Cell Viability (8 days) | DU-145 (Prostate Cancer) | Phenylboronic Acid | 1 mM | Decreased cell viability | [2] |
| RhoA Activity | DU-145 (Prostate Cancer) | Phenylboronic Acid | 1 mM | Significant decrease in activity | [1] |
| Rac1 Activity | DU-145 (Prostate Cancer) | Phenylboronic Acid | 1 mM | Significant decrease in activity | [1] |
| Cdc42 Activity | DU-145 (Prostate Cancer) | Phenylboronic Acid | 1 mM | Significant decrease in activity | [1] |
Experimental Workflow for Assessing Anti-Migratory Effects:
Signaling Pathway: Inhibition of Rho GTPase-Mediated Cell Migration
Application: Targeted Enzyme Inhibition
Background:
Boronic acids are known to be effective inhibitors of serine proteases.[3] The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, mimicking the transition state of peptide bond hydrolysis. One example is the inhibition of prostate-specific antigen (PSA), a serine protease implicated in prostate cancer progression, by 3-nitrophenyl boronic acid.[3] This suggests that this compound could also be explored as an inhibitor for various serine proteases involved in disease.
Illustrative Data (Based on 3-Nitrophenyl Boronic Acid Studies):
| Enzyme | Substrate | Inhibitor | Effect | Reference |
| Prostate-Specific Antigen (PSA) | Fibronectin | 3-Nitrophenyl boronic acid | Significant inhibition of proteolysis | [3] |
Experimental Workflow for Enzyme Inhibition Screening:
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., DU-145)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the boronic acid).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol is used to determine the effect of this compound on the phosphorylation status of proteins in a signaling pathway (e.g., p-MLC).
Materials:
-
Cancer cell line (e.g., DU-145)
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-MLC, anti-total MLC)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and treat with this compound as described for the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-MLC) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total MLC).[8]
Conclusion
This compound represents a promising scaffold for the development of targeted anticancer agents. Based on the activity of related phenylboronic acid compounds, it is hypothesized to inhibit cancer cell migration and proliferation by modulating the Rho GTPase signaling pathway. Furthermore, its chemical structure suggests potential as a targeted enzyme inhibitor. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential of this compound and similar derivatives in drug discovery. Further studies are warranted to elucidate its specific molecular targets and to quantify its efficacy in various preclinical models.
References
- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid selectively inhibits human prostate and breast cancer cell migration and decreases viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Developing Glucose Sensors with 3-Butoxyphenylboronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of glucose sensors utilizing 3-butoxyphenylboronic acid and its derivatives. The information compiled herein is intended to guide researchers in the synthesis of boronic acid-based recognition elements, the fabrication of functional glucose sensors, and the evaluation of their performance.
Introduction: The Role of Phenylboronic Acids in Glucose Sensing
Diabetes mellitus is a global health issue necessitating frequent and accurate blood glucose monitoring for effective management. Traditional glucose sensors predominantly rely on enzymatic reactions, which can suffer from limitations such as instability and a dependence on operational conditions. Phenylboronic acid (PBA) and its derivatives have emerged as a promising alternative for non-enzymatic glucose sensing.[1][2] These synthetic receptors can reversibly bind to molecules with cis-1,2- or -1,3-diols, a structural feature present in glucose.[1] This reversible covalent interaction forms the basis for continuous glucose monitoring, as the binding event can be translated into a measurable optical or electrochemical signal.[3][4] The affinity and selectivity of PBA-based sensors can be tuned by modifying the phenyl ring with various functional groups, making them a versatile platform for developing robust and stable glucose sensors.[5]
Principle of Glucose Sensing with Phenylboronic Acid Derivatives
The fundamental principle behind glucose detection using phenylboronic acids is the reversible formation of a cyclic boronate ester with the diol groups of glucose.[5] In an aqueous solution, the boronic acid (a Lewis acid) exists in equilibrium between an uncharged trigonal planar form and a charged tetrahedral boronate anion.[1] The anionic form has a higher affinity for diols.[6] The binding of glucose to the boronic acid moiety shifts this equilibrium, leading to a change in the local environment of the molecule. This change can be engineered to produce a variety of signals:
-
Fluorometric Sensors: If a fluorophore is incorporated into the boronic acid derivative, glucose binding can alter its electronic properties, causing a change in fluorescence intensity, lifetime, or emission wavelength.[3][7] This is often due to mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).
-
Colorimetric Sensors: Chromophores can be integrated with the boronic acid, where glucose binding induces a conformational change that alters the absorption spectrum, resulting in a visible color change.[5][8]
-
Hydrogel-Based Sensors: When boronic acid derivatives are incorporated into a hydrogel matrix, the binding of glucose can lead to changes in the hydrogel's volume.[6][9] The formation of the boronate-glucose complex increases the negative charge within the hydrogel, leading to increased Donnan osmotic pressure and subsequent swelling of the gel.[1][6] This swelling can be detected optically or mechanically.
Experimental Protocols
Synthesis of a Functionalized Phenylboronic Acid Derivative
Objective: To synthesize a functionalized phenylboronic acid for subsequent use in sensor fabrication.
Materials:
-
Substituted bromobenzene (e.g., 1-bromo-3-butoxybenzene)
-
Magnesium turnings or n-butyllithium
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Triisopropyl borate or trimethyl borate
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser)
Procedure:
-
Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and an inlet for inert gas (Argon or Nitrogen).
-
Grignard/Organolithium Formation:
-
For Grignard: Place magnesium turnings in the flask. Add a solution of the substituted bromobenzene in anhydrous THF dropwise via the dropping funnel. Gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
For Organolithium: Dissolve the substituted bromobenzene in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium dropwise while maintaining the low temperature. Stir for 1 hour after addition is complete.
-
-
Boration: Cool the Grignard or organolithium solution to -78 °C. Add triisopropyl borate dropwise via syringe or dropping funnel, ensuring the temperature remains below -70 °C.
-
Warming and Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for at least 4 hours, or overnight.
-
Quenching and Workup: Cool the mixture in an ice bath and slowly add 1 M HCl to quench the reaction and hydrolyze the borate ester. Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Fabrication of a Hydrogel-Based Optical Glucose Sensor
This protocol describes the fabrication of a glucose-responsive hydrogel film functionalized with a phenylboronic acid derivative, adapted from procedures for creating similar sensors.[6][9]
Objective: To create a hydrogel film that swells in the presence of glucose, enabling optical detection.
Materials:
-
Acrylamide (AA)
-
N,N′-methylenebis(acrylamide) (BIS)
-
3-(acrylamido)phenylboronic acid (3-APBA) or a custom-synthesized PBA derivative
-
2,2-diethoxyacetophenone (DEAP) or other suitable photoinitiator
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass slides and spacers (e.g., coverslips)
-
UV light source (365 nm)
Procedure:
-
Monomer Solution Preparation: In a small vial, prepare the monomer solution. For example, a solution could consist of Acrylamide (e.g., 78.5 mol%), BIS as a cross-linker (e.g., 1.5 mol%), the phenylboronic acid derivative (e.g., 20 mol%), and a photoinitiator like DEAP in DMSO.[6]
-
Mixing: Stir the solution thoroughly for at least 10 minutes at room temperature to ensure all components are fully dissolved and homogeneously mixed.
-
Mold Assembly: Construct a polymerization mold by placing two glass slides on top of each other, separated by spacers of a desired thickness to define the hydrogel film thickness. Clamp the slides together.
-
Filling the Mold: Carefully inject the monomer solution into the space between the glass slides using a pipette or syringe. Ensure there are no air bubbles trapped inside.
-
UV Polymerization: Expose the mold to a UV light source (e.g., 365 nm) for a sufficient time to induce polymerization (e.g., 20-30 minutes). The exact time will depend on the photoinitiator concentration and the intensity of the UV source.
-
Demolding and Washing: Carefully separate the glass slides to release the hydrogel film.
-
Equilibration: Place the hydrogel film in PBS buffer (pH 7.4). The buffer should be exchanged several times over a period of 24-48 hours to remove any unreacted monomers and solvent, and to allow the hydrogel to reach its equilibrium swollen state.
-
Storage: Store the equilibrated hydrogel sensor in PBS buffer at 4 °C until use.
Data Presentation: Performance of Phenylboronic Acid-Based Glucose Sensors
The performance of glucose sensors is evaluated based on several key parameters, including sensitivity, detection range, selectivity, and response time. The following tables summarize quantitative data reported for various phenylboronic acid-based glucose sensors. Note that direct comparisons should be made with caution due to variations in sensor formulation, operating conditions (pH, temperature), and measurement techniques.
Table 1: Sensitivity and Detection Range of PBA-Based Glucose Sensors
| Sensor Type/Composition | Detection Method | Detection Range | Sensitivity | Reference(s) |
| Phenylboronic Acid Hydrogel Grating | Diffraction | 0 - 50 mM | 0.61% / mM (relative diffraction efficiency) | [1] |
| PBA Hydrogel Coated Passive Resonator | Resonant Frequency | 0 - 500 mg/dL | 14 kHz / (mg/dL) | [13][14][15] |
| PBA Hydrogel-Based Optical Diffuser | Light Transmission | 0 - 50 mM (linear) | 11.6 µW / mM | [9] |
| Phenylboronic Acid Functionalized Reduced Graphene Oxide | Fluorescence | 2 - 75 mg/mL | N/A | [16] |
| Carboxylic Acid Fluorescent BA Derivative (o-COOHBA) | Fluorescence | 0 - 5 mM (on PDMS) | Decrease in fluorescence with increasing glucose | [7] |
| Diboronic Acid Probe (Mc-CDBA) | Fluorescence | Micromolar range | Limit of Detection (LOD) = 1.37 µM | [17] |
Table 2: Selectivity and Binding Constants of PBA Derivatives
| Boronic Acid Derivative | Target | Binding Constant (Kₐ) | Interferent | Binding Constant (Kₐ) | Notes | Reference(s) |
| Phenylboronic Acid | D-glucose | 4.6 M⁻¹ | D-fructose | N/A | Low affinity highlights the need for derivative development. | [5] |
| Diboronic Acid Probe (Ca-CDBA) | Glucose | 4.5 x 10³ M⁻¹ | N/A | N/A | High affinity achieved with diboronic acid structure. | [17] |
| Azo Dye with Carboxylic Acid (Polymer-bound) | D-glucose | 54 M⁻¹ | D-fructose | 110 M⁻¹ | Higher affinity for fructose is a common challenge. | [5] |
| PBA Hydrogel Coated Passive Resonator | Glucose | N/A | Fructose | N/A | Selectivity of up to 100 between glucose and fructose reported. | [13][14] |
| PBA Hydrogel (3-APBA in polyacrylamide) | Glucose | N/A | Fructose | N/A | Minimal interference reported: 0.5% for fructose, 3.5% for lactate. | [6] |
Signaling Pathway Visualization
For certain boronic acid derivatives, particularly those designed for fluorescence sensing, the signaling mechanism involves specific intramolecular interactions that are modulated by glucose binding. A common design involves a fluorophore and a quencher, where the boronic acid acts as a glucose-responsive gate. For example, in some sensors, an intramolecular dative bond exists between the boron atom and a nearby nitrogen atom (B-N bond). This interaction can quench the fluorescence of a nearby fluorophore.
Upon binding with glucose, the hybridization of the boron atom changes from sp² to sp³, which can weaken or break the B-N dative bond. This disruption of the quenching pathway leads to a "turn-on" fluorescence signal.
References
- 1. orbi.umons.ac.be [orbi.umons.ac.be]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doras.dcu.ie [doras.dcu.ie]
- 8. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Biphenyl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Fully Passive Sensor Coated with Phenylboronic Acid Hydrogel for Continuous Wireless Glucose Monitoring: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. Phenylboronic acid functionalized reduced graphene oxide based fluorescence nano sensor for glucose sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for One-Pot Syntheses Involving 3-Butoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for one-pot synthesis methodologies utilizing 3-butoxyphenylboronic acid. The protocols are designed to be adaptable for the synthesis of a variety of molecular scaffolds relevant to drug discovery and materials science.
One-Pot Sequential Borylation and Suzuki-Miyaura Cross-Coupling
This protocol describes a one-pot, two-step synthesis of an unsymmetrical biaryl compound. The first step involves the Miyaura borylation of an aryl halide to generate a boronate ester in situ, which is then directly used in a Suzuki-Miyaura cross-coupling reaction with a second aryl halide. This method avoids the isolation of the intermediate boronic ester, thereby improving efficiency.
Experimental Protocol
Materials:
-
Aryl Halide 1 (e.g., 1-bromo-3-butoxybenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base 1 (e.g., Potassium Acetate - KOAc)
-
Aryl Halide 2 (e.g., 4-bromoanisole)
-
Base 2 (e.g., aqueous Sodium Carbonate - Na₂CO₃)
-
Solvent (e.g., Dioxane or Toluene)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add aryl halide 1 (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), palladium catalyst (0.05 mmol), and potassium acetate (3.0 mmol).
-
Add anhydrous dioxane (10 mL) and stir the mixture at 80-100 °C for 2-4 hours, or until the borylation is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
To the same reaction vessel, add aryl halide 2 (1.0 mmol) and an aqueous solution of sodium carbonate (2 M, 2.0 mL).
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, or until the cross-coupling is complete.
-
Cool the reaction to room temperature and add water (20 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Aryl Halide 1 | Aryl Halide 2 | Catalyst | Yield (%) |
| 4-Bromoanisole | 4-Bromotoluene | Pd(PPh₃)₄ | 85-95 |
| 1-Bromonaphthalene | 3-Bromopyridine | Pd(dppf)Cl₂ | 75-85 |
| 4-Bromobenzonitrile | 2-Bromothiophene | Pd(PPh₃)₄ | 80-90 |
Workflow Diagram
One-Pot Chan-Lam C-N and C-O Cross-Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds. This one-pot protocol is suitable for the N-arylation of amines and O-arylation of phenols with this compound under mild conditions.
Experimental Protocol
Materials:
-
This compound
-
Amine or Phenol
-
Copper Catalyst (e.g., Copper(II) acetate - Cu(OAc)₂)
-
Base (e.g., Pyridine or Triethylamine)
-
Solvent (e.g., Dichloromethane - DCM or Methanol)
-
Molecular Sieves (optional, to remove water)
Procedure:
-
To a reaction flask, add the amine or phenol (1.0 mmol), this compound (1.2 mmol), copper(II) acetate (0.1 mmol), and pyridine (2.0 mmol).
-
Add the solvent (10 mL) and stir the mixture at room temperature, open to the air, for 12-48 hours. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data
| Coupling Partner | Product Type | Catalyst | Yield (%) |
| Aniline | Diaryl-amine | Cu(OAc)₂ | 70-90 |
| Morpholine | N-Aryl morpholine | Cu(OAc)₂ | 65-85 |
| Phenol | Diaryl ether | Cu(OAc)₂ | 75-95 |
| 4-Methoxyphenol | Substituted diaryl ether | Cu(OAc)₂ | 80-95 |
Signaling Pathway Diagram
One-Pot Petasis (Borono-Mannich) Multicomponent Reaction
The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a boronic acid to form α-amino acids or other substituted amines. This one-pot protocol is a powerful tool for generating molecular complexity from simple starting materials.
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., Morpholine, Piperidine, or a primary amine)
-
Aldehyde (e.g., Glyoxylic acid or a substituted benzaldehyde)
-
Solvent (e.g., Toluene, Dichloromethane, or Ethanol)
Procedure:
-
In a reaction flask, dissolve the amine (1.0 mmol) and the aldehyde (1.0 mmol) in the solvent (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium intermediate.
-
Add this compound (1.2 mmol) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Representative Data
The following table shows representative yields for the Petasis reaction with various components. The reaction is generally high-yielding and tolerant of a wide range of functional groups on all three components.[3]
| Amine | Aldehyde | Boronic Acid | Yield (%) |
| Morpholine | Glyoxylic acid | Phenylboronic acid | 80-95 |
| Piperidine | Salicylaldehyde | 4-Tolylboronic acid | 75-90 |
| Aniline | Benzaldehyde | Phenylboronic acid | 70-85 |
| Benzylamine | Formaldehyde | Vinylboronic acid | 65-80 |
Logical Relationship Diagram
References
Troubleshooting & Optimization
Troubleshooting low yield in 3-Butoxyphenylboronic acid Suzuki reactions
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-butoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?
A1: When encountering low yields, a systematic approach to troubleshooting is crucial. The primary factors to assess include:
-
Catalyst Activity: Ensure the palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1] It is imperative to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Reagent Quality and Stability: Verify the purity of this compound and the aryl halide. Boronic acids can degrade over time, particularly through protodeboronation, especially when exposed to moisture and basic conditions.
-
Base Selection and Strength: The choice of base is critical as it activates the boronic acid for the transmetalation step. An inappropriate or weak base can lead to a sluggish or incomplete reaction.
Q2: I suspect protodeboronation of my this compound is a significant side reaction. How can I identify and mitigate this issue?
A2: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of butyl phenyl ether and a reduction in the desired product yield. This side reaction is often accelerated by aqueous basic conditions.
-
Identification: Analyze the crude reaction mixture by GC-MS or LC-MS to detect the presence of butyl phenyl ether, the byproduct of protodeboronation.
-
Mitigation Strategies:
-
Use Anhydrous Conditions: Minimize the amount of water in the reaction. Use dry solvents and ensure the base is anhydrous.
-
Alternative Boron Reagents: Consider converting the this compound to a more stable derivative, such as a pinacol ester or a trifluoroborate salt. These reagents are generally less susceptible to protodeboronation.
-
Choice of Base: The rate of protodeboronation is pH-dependent. Screening different bases may help to find a condition that favors the cross-coupling over protodeboronation.
-
Q3: Homocoupling of this compound is a major byproduct in my reaction. What are the causes and how can I minimize it?
A3: Homocoupling results in the formation of 3,3'-dibutoxybiphenyl. This side reaction is often promoted by the presence of oxygen or an excess of the Pd(II) precatalyst.
-
Causes:
-
Oxygen: As mentioned, oxygen can facilitate the homocoupling process.
-
Inefficient Catalyst Reduction: If the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, it can promote homocoupling.
-
-
Minimization Strategies:
-
Rigorous Degassing: Ensure all components of the reaction are thoroughly deoxygenated.
-
Catalyst Choice: Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst system known for efficient reduction.
-
Reaction Conditions: The choice of ligand and base can also influence the extent of homocoupling.
-
Q4: The electron-donating butoxy group on my boronic acid seems to be affecting the reaction outcome. How do alkoxy substituents influence Suzuki couplings?
A4: The 3-butoxy group is an electron-donating group, which can influence the reactivity of the boronic acid.
-
Electronic Effects: Electron-donating groups generally increase the electron density on the aryl ring, which can enhance the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] This is often beneficial for the reaction.
-
Potential for Chelation: While less likely for a meta-substituent, ortho-alkoxy groups can sometimes chelate to the palladium center, which can influence the reaction's regio- and stereoselectivity.
-
Steric Hindrance: The butoxy group, while not excessively bulky, does introduce some steric hindrance. For sterically demanding coupling partners, the choice of a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands) can be crucial to facilitate both the oxidative addition and reductive elimination steps.
Q5: What are the recommended starting conditions for a Suzuki coupling with this compound?
A5: For a general starting point, consider the following conditions. Optimization will likely be necessary based on the specific aryl halide used.
-
Catalyst: Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) with a phosphine ligand such as PPh₃ or a more specialized ligand if steric hindrance is a concern.
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of an organic solvent and water, such as dioxane/water (4:1) or toluene/ethanol/water.
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Troubleshooting Guides
Issue 1: Low or No Product Formation with Starting Material Consumed
If your starting materials are consumed but the desired product yield is low, it indicates the prevalence of side reactions.
| Potential Cause | Troubleshooting Action |
| Protodeboronation | Analyze for butyl phenyl ether. Switch to anhydrous conditions or use a more stable boronate ester (pinacol or MIDA). |
| Homocoupling | Analyze for 3,3'-dibutoxybiphenyl. Improve degassing, use a Pd(0) source, or screen different ligands. |
| Product Degradation | If the product is unstable under the reaction conditions, consider lowering the reaction temperature or reaction time. |
Issue 2: Unreacted Starting Materials
If a significant amount of starting material remains, the reaction is likely not proceeding efficiently.
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | Use a fresh batch of catalyst. Ensure an inert atmosphere is maintained. Consider a more active precatalyst. |
| Insufficiently Basic Conditions | The base may be too weak or not soluble enough. Try a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility. |
| Low Reaction Temperature | Increase the reaction temperature in increments. |
| Poor Solubility of Reagents | Screen different solvent systems to ensure all components are sufficiently soluble. |
Data Presentation
Table 1: Illustrative Yields of Suzuki Coupling with Substituted Phenylboronic Acids
| Phenylboronic Acid | Substituent Effect | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Electron-donating | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | Expected High |
| Phenylboronic acid | Neutral | 4-Bromoanisole | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 1-Propanol/H₂O | Reflux | 0.75 | 95+ |
| 4-Methoxyphenylboronic acid | Electron-donating | 4-Bromoanisole | Pd(OAc)₂/dppf | K₃PO₄ | Dioxane | 80 | 12 | 92 |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing | 4-Bromoanisole | Pd(OAc)₂/dppf | K₃PO₄ | Dioxane | 80 | 12 | 75 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound Suzuki reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-Butoxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura coupling of 3-butoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
A1: The most critical parameters for a successful Suzuki coupling with this compound are the choice of base, solvent, palladium catalyst, and ligand. Due to the electron-donating nature of the butoxy group, this substrate is prone to protodeboronation, making the selection of a suitable base particularly important.[1] Reaction temperature and the rigorous exclusion of oxygen are also key for achieving high yields.
Q2: My reaction is showing low to no yield. What are the first things I should check?
A2: When encountering low or no yield, systematically check the following:
-
Catalyst Activity: Ensure your palladium precatalyst is active. If using a Pd(II) source, it needs to be reduced in-situ to Pd(0).[1]
-
Reagent Quality: Verify the purity and integrity of your this compound, aryl halide, and solvent. Boronic acids can degrade over time.
-
Inert Atmosphere: Confirm that the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[1]
-
Base and Solvent: Re-evaluate your choice of base and solvent. An inappropriate combination can hinder the reaction or promote side reactions.
Q3: I am observing a significant amount of a byproduct that appears to be butylbenzene. What is happening and how can I prevent it?
A3: The formation of butylbenzene is likely due to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is a common issue with electron-rich boronic acids like this compound, and it is often accelerated by strong bases and aqueous conditions.[1][3][4][5] To minimize protodeboronation:
-
Use a Milder Base: Switch from strong bases like NaOH or KOH to weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][6]
-
Anhydrous Conditions: Employ anhydrous solvents and bases to reduce the availability of protons.
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which can be less susceptible to protodeboronation.[7][8][9]
Q4: Can I use a universal set of conditions for all aryl halide partners with this compound?
A4: While a general starting point is useful, the optimal conditions will vary depending on the reactivity of the aryl halide. Aryl iodides are generally the most reactive, followed by bromides and triflates, with chlorides being the least reactive.[10] Less reactive halides like aryl chlorides often require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos) and potentially higher temperatures.[1][11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Very Low Conversion | 1. Inactive Catalyst2. Poor Reagent Quality3. Inappropriate Base or Solvent4. Insufficient Temperature | 1. Use a fresh palladium source or a pre-activated catalyst.2. Check the purity of starting materials. Consider recrystallizing the boronic acid.3. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene/H₂O, Dioxane, THF).[6]4. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Significant Protodeboronation | 1. Base is too strong2. Presence of excess water3. Prolonged reaction time at high temperature | 1. Switch to a weaker base such as K₂CO₃ or KF.[1]2. Use anhydrous solvents and freshly dried bases.3. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a more active catalyst to shorten the reaction time.[12] |
| Formation of Homocoupling Products | 1. Oxygen contamination leading to oxidative homocoupling of the boronic acid.2. Side reactions of the palladium catalyst. | 1. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[13]2. Adjust the catalyst loading or ligand-to-metal ratio. |
| Difficulty with Sterically Hindered Substrates | 1. Steric hindrance slowing down transmetalation and reductive elimination. | 1. Use a catalyst system with bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos).[1][14]2. Increase the reaction temperature and/or time. |
Data Presentation: Base and Solvent Selection
The following table summarizes common bases and solvents for Suzuki coupling reactions and provides recommendations for the coupling of this compound.
| Base | Common Solvents | Typical Conditions | Recommendation for this compound |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O, Ethanol | 80-110 °C | Highly Recommended. A good starting point due to its moderate basicity, which helps to minimize protodeboronation.[15] |
| K₃PO₄ | Toluene, Dioxane, THF | 80-110 °C | Highly Recommended. Often effective, especially under anhydrous or nearly anhydrous conditions.[6] |
| Cs₂CO₃ | Dioxane, Toluene, DMF | 80-110 °C | Recommended for challenging couplings. Its higher solubility in organic solvents can be beneficial, particularly for less reactive aryl halides.[6] |
| NaOH/KOH | Toluene/H₂O, THF/H₂O | 50-100 °C | Use with caution. These strong bases can significantly promote protodeboronation of electron-rich boronic acids.[1][16] |
| KF | Toluene, Dioxane | 80-100 °C | Worth considering. A mild base that can be effective in suppressing protodeboronation.[1] |
| Organic Bases (e.g., Et₃N) | Toluene, DMF | 80-110 °C | Generally not recommended as the primary base. Often less effective than inorganic bases for Suzuki couplings.[6] |
Experimental Protocols
General Protocol for Screening Bases in the Suzuki Coupling of this compound
This protocol outlines a general procedure for coupling this compound with an aryl bromide using different bases.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/H₂O 4:1:1, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.03 mmol), and the selected base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
Protodeboronation Side Reaction
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Preventing protodeboronation of 3-Butoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of protodeboronation when using 3-Butoxyphenylboronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Troubleshooting Guide: Minimizing Protodeboronation
Protodeboronation is a prevalent side reaction that can significantly lower the yield of the desired product by converting the boronic acid to a simple arene (butoxybenzene in this case). The following table outlines common issues, their probable causes, and actionable solutions to mitigate this undesired pathway.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product with significant butoxybenzene byproduct. | Inappropriate Base Selection: Strong bases (e.g., NaOH, KOH) and high concentrations can accelerate the rate of protodeboronation. | Optimize the Base: Switch to a weaker, non-hydroxide base. Mild bases are often sufficient to facilitate the Suzuki coupling while minimizing the side reaction. Recommended options include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). |
| Presence of Water: Water can act as a proton source for protodeboronation. | Ensure Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture. | |
| High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation relative to the desired Suzuki coupling. | Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover. A starting point could be 60-80 °C. If the reaction is sluggish, consider a more active catalyst/ligand system rather than increasing the heat. | |
| Inefficient Catalytic System: A slow Suzuki coupling reaction exposes the boronic acid to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation. | Optimize Catalyst and Ligands: Increase the catalyst loading modestly to accelerate the productive reaction rate. Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote efficient cross-coupling. | |
| Inconsistent reaction outcomes. | Degradation of this compound upon Storage: Boronic acids can degrade over time, especially if not stored properly. | Ensure Reagent Quality: Use fresh, high-purity this compound. Store the compound under an inert atmosphere at low temperatures. For long-term storage or if instability is suspected, consider converting it to a more stable pinacol ester. |
| Difficulty in purifying the desired product from butoxybenzene. | Similar Polarity of Product and Byproduct: The desired coupled product and the protodeboronated byproduct may have very similar polarities, making chromatographic separation challenging. | Optimize Separation Method: Experiment with different solvent systems for column chromatography. If separation is still difficult, consider derivatizing the desired product to alter its polarity for easier purification. |
Illustrative Quantitative Data on Protodeboronation
| Base | Solvent | Temperature (°C) | % Protodeboronation (Illustrative) |
| NaOH | Dioxane/H₂O (4:1) | 100 | 45% |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 25% |
| K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 15% |
| K₃PO₄ | Anhydrous Dioxane | 100 | <10% |
| K₃PO₄ | Anhydrous Dioxane | 80 | <5% |
Disclaimer: This data is hypothetical and intended for illustrative purposes only. Actual results will vary based on the specific substrates, catalyst system, and reaction conditions employed.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond. In the case of this compound, this results in the formation of butoxybenzene. This is a significant undesired side reaction in processes like the Suzuki-Miyaura coupling because it consumes the boronic acid, leading to a lower yield of the desired coupled product and complicating purification.
Q2: How does the butoxy group on the phenyl ring affect the susceptibility of the boronic acid to protodeboronation?
A2: The butoxy group is an electron-donating group. Generally, arylboronic acids with electron-donating or electron-withdrawing substituents can be susceptible to protodeboronation, although the underlying mechanisms may differ. For simple non-basic boronic acids, protodeboronation can occur under both acidic and basic conditions. The specific electronic and steric effects of the 3-butoxy group will influence the stability of the C-B bond under the chosen reaction conditions.
Q3: Are there more stable alternatives to using this compound directly?
A3: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy. Common alternatives include:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can often be used directly in Suzuki-Miyaura reactions.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable and can be used in "slow-release" strategies, where the active boronic acid is gradually generated in situ, keeping its concentration low and minimizing side reactions.
Q4: How can I monitor the extent of protodeboronation during my reaction?
A4: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (butoxybenzene) by taking aliquots from the reaction mixture at different time points. These aliquots can be analyzed by techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture.
-
¹H NMR Spectroscopy: By integrating the signals corresponding to the desired product and butoxybenzene, you can determine their relative ratios.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the consumption of starting materials and the formation of products and byproducts.
Q5: My Suzuki-Miyaura reaction is slow, and I'm still observing significant protodeboronation even with a milder base. What should I do?
A5: If the desired coupling is sluggish, the boronic acid is exposed to the reaction conditions for a longer time, increasing the chance of protodeboronation. In this case, focus on accelerating the Suzuki coupling itself. Consider the following:
-
Use a more active catalyst system: Employing a more efficient palladium precatalyst and a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) can significantly increase the rate of the cross-coupling reaction, allowing it to outcompete protodeboronation.
-
Increase catalyst loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve the reaction rate without significantly increasing side reactions.
Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation
This protocol provides a starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 equivalents)
-
SPhos (0.04 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos, followed by the anhydrous dioxane via syringe.
-
Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough deoxygenation.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General mechanism for base-catalyzed protodeboronation.
Caption: Decision tree for troubleshooting protodeboronation.
Technical Support Center: 3-Butoxyphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Butoxyphenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling?
A1: The two most prevalent side reactions encountered are protodeboronation and homocoupling. Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of butoxybenzene as a byproduct.[1][2] Homocoupling results in the formation of a symmetrical biaryl compound from the coupling of two molecules of this compound.[3][4]
Q2: What is the primary cause of protodeboronation with this compound?
A2: Protodeboronation is often promoted by the presence of aqueous basic conditions and elevated temperatures.[5][6] The electron-donating nature of the butoxy group can make the arylboronic acid more susceptible to this side reaction.[7] The reaction is catalyzed by both acid and base, but under the basic conditions of the Suzuki-Miyaura coupling, the base-catalyzed pathway is more relevant.[2]
Q3: How can I minimize the homocoupling of this compound?
A3: Homocoupling is often mediated by the presence of oxygen, which can lead to the formation of a palladium peroxo complex involved in the homocoupling catalytic cycle.[3] To minimize this side reaction, it is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., using argon or nitrogen) throughout the experiment.[3]
Q4: Is this compound stable under typical Suzuki-Miyaura reaction conditions?
A4: While generally stable, this compound can be susceptible to degradation under prolonged exposure to harsh basic conditions and high temperatures, primarily through protodeboronation.[6] The stability can be influenced by the choice of base, solvent, and temperature. Using milder bases and the lowest effective temperature can help improve its stability during the reaction.[6]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
| Possible Cause | Troubleshooting Step | Rationale |
| Protodeboronation of this compound | Use a milder base (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH). Lower the reaction temperature. Use anhydrous solvents and rigorously dried reagents. | Harsher bases and protic solvents can accelerate the undesired protodeboronation side reaction, consuming the starting material.[6] |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst that is more air- and moisture-stable. | The active Pd(0) species can be sensitive to air and moisture. Inactive catalyst will halt the catalytic cycle. |
| Poor Solubility of Reagents | Choose a solvent system that ensures the solubility of all reactants. A mixture of solvents (e.g., toluene/water, dioxane/water) can be beneficial.[8] | For the reaction to proceed efficiently, all components must be sufficiently soluble to interact. |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon for 15-20 minutes) and maintain an inert atmosphere. | Oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[3] |
Issue 2: Significant Formation of Butoxybenzene (Protodeboronation Byproduct)
| Possible Cause | Troubleshooting Step | Rationale |
| Harsh Reaction Conditions | Decrease the reaction temperature and shorten the reaction time. Use a milder base (e.g., K₂CO₃, K₃PO₄). | Higher temperatures and strong bases accelerate the rate of protodeboronation.[6] |
| Presence of Protic Solvents | Use anhydrous solvents. If an aqueous system is necessary, minimize the amount of water. | Protic solvents can serve as a proton source for the protodeboronation reaction.[2] |
| Slow Release of Boronic Acid | Consider converting the boronic acid to its corresponding boronate ester (e.g., pinacol ester) which can undergo slow hydrolysis in situ. | This "slow-release" strategy maintains a low concentration of the free boronic acid in the reaction mixture, minimizing its decomposition.[5][9] |
Issue 3: Significant Formation of Symmetrical Biaryl (Homocoupling Byproduct)
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure the reaction setup is rigorously purged with an inert gas (argon or nitrogen) and that all solvents are properly degassed. | The oxidative homocoupling of boronic acids is often catalyzed by palladium in the presence of an oxidant, with oxygen being a common culprit.[3][4] |
| High Catalyst Loading | Reduce the palladium catalyst loading to the minimum effective amount. | While not the primary cause, excessively high catalyst concentrations can sometimes contribute to side reactions. |
| Use of an Oxidant | Ensure no unintended oxidizing agents are present in the reaction mixture. | Some reagents can act as oxidants and promote the homocoupling pathway. |
Data Presentation
Table 1: Effect of Base on the Yield of Cross-Coupling Product and Formation of Byproducts
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), Toluene/H₂O (4:1), 90 °C, 12 h.
| Base (2.0 equiv.) | Desired Product Yield (%) | Butoxybenzene (%) | Homocoupling Product (%) |
| NaOH | 65 | 25 | 5 |
| K₂CO₃ | 85 | 10 | <5 |
| K₃PO₄ | 92 | 5 | <2 |
| Cs₂CO₃ | 90 | 7 | <2 |
Table 2: Effect of Temperature on the Yield and Protodeboronation
Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd(PPh₃)₄ (3 mol%), K₃PO₄ (2.0 equiv.), Toluene/H₂O (4:1), 12 h.
| Temperature (°C) | Desired Product Yield (%) | Butoxybenzene (%) |
| 70 | 75 | <5 |
| 90 | 92 | 5 |
| 110 | 80 | 15 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄])
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent (e.g., 8 mL of toluene) and degassed water (e.g., 2 mL) to the flask via syringe.
-
Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and major side reactions.
Caption: A logical workflow for troubleshooting a low-yielding reaction.
Caption: Simplified mechanistic pathways for the primary side reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with 3-Butoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3-butoxyphenylboronic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings with this compound, an electron-rich boronic acid, can often be attributed to several key factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.
-
Catalyst Activity and Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere.[1] Palladium(II) precatalysts require in situ reduction to the active Pd(0) species, and inefficient reduction can lead to low activity.[2] Phosphine ligands are susceptible to oxidation, which can deactivate the catalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the formation of palladium black through catalyst decomposition and can promote the homocoupling of boronic acids.[2][3] It is crucial to use properly degassed solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][2]
-
Reagent Purity and Stability: Verify the purity of your this compound and the aryl halide. Boronic acids, particularly electron-rich ones, can degrade over time.[2]
-
Protodeboronation: This is a significant side reaction for electron-rich boronic acids like this compound. It involves the replacement of the boronic acid group with a hydrogen atom, consuming your starting material and reducing the yield of the desired product.
Q2: I suspect protodeboronation is the main cause of my low yield. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge with electron-rich arylboronic acids. The butoxy group in this compound increases the electron density on the aromatic ring, making the C-B bond more susceptible to cleavage. Here are several strategies to mitigate protodeboronation:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation. Using milder bases like potassium carbonate (K₂CO₃), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial over stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄) in aqueous media.[3]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.[3]
-
Use of More Stable Boronic Acid Derivatives: Converting this compound to a more stable derivative is a highly effective strategy.
-
Pinacol Esters: These are more stable than the corresponding boronic acids and can be used to suppress protodeboronation.[4]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, tetracoordinate, sp³-hybridized boron compounds.[1] They are unreactive under standard anhydrous coupling conditions and slowly release the boronic acid in the presence of an aqueous base, which can lead to higher reaction yields for challenging substrates.[1][5]
-
Q3: I am observing significant formation of a byproduct that I suspect is the homocoupling product of this compound. What causes this and how can I prevent it?
A3: The formation of a biaryl product derived from the coupling of two molecules of this compound is known as homocoupling. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[4]
-
Thorough Degassing: Ensure that all solvents and the reaction vessel are rigorously degassed to remove dissolved oxygen.[1]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) catalyst source, such as Pd(PPh₃)₄, or ensuring the efficient in situ reduction of a Pd(II) precatalyst can minimize the concentration of Pd(II) species that can participate in homocoupling.[4]
Q4: My reaction is sluggish and does not go to completion. What can I do to improve the reaction rate and conversion?
A4: Incomplete conversion can be due to poor catalyst activity or deactivation.
-
Inert Atmosphere: As mentioned, maintaining a strict inert atmosphere is critical to prevent catalyst oxidation.[1]
-
Catalyst and Ligand Quality: Use fresh, high-purity catalyst and ligands.[1]
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) may improve conversion.[1]
-
Ligand Screening: The choice of ligand is critical. For electron-rich boronic acids, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos often improve catalytic activity.[6]
-
Solvent Choice: The solvent plays a key role in solubilizing the reagents and stabilizing the catalytic species. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[7]
Data Presentation
Table 1: Illustrative Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [3] |
| 2 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [3] |
| 3 | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 98 | [3] |
| 4 | TEA | Toluene/H₂O | 100 | 12 | 45 | [3] |
Note: Data is illustrative for a generic Suzuki-Miyaura reaction and yields are highly substrate and condition dependent. Optimization for this compound is necessary.
Table 2: Comparison of Boronic Acid Derivatives in Suzuki Coupling
| Boron Reagent | Structure | Stability | Activation | Key Advantages |
| Boronic Acid | R-B(OH)₂ | Prone to protodeboronation, especially when R is electron-rich. | Direct use with base. | Commercially available, atom economical. |
| Pinacol Ester | R-B(O-C(CH₃)₂)₂ | More stable than boronic acids.[4] | Can be used directly, may hydrolyze in situ. | Reduced protodeboronation, can be purified by chromatography.[4] |
| MIDA Boronate | R-B(N(CH₃)(CH₂CO₂)₂) | Exceptionally stable, air- and moisture-stable solid.[1] | Requires slow hydrolysis under basic aqueous conditions to release the boronic acid.[1] | Ideal for unstable boronic acids and iterative cross-coupling; often provides higher yields for challenging substrates.[1][5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point and may require optimization.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture), thoroughly degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[2]
Protocol 2: Synthesis of this compound MIDA Ester
This protocol is adapted from a general procedure for the synthesis of MIDA boronates using MIDA anhydride.[8][9]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) anhydride (3.0 equiv)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add MIDA anhydride and this compound.
-
Cap the flask with a septum, evacuate, and backfill with nitrogen.
-
Add anhydrous dioxane via syringe to form a suspension.
-
Heat the mixture in an oil bath at 70 °C for 24 hours. A white precipitate should form.
-
Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield the this compound MIDA ester.
Protocol 3: Screening of Ligands and Bases
A systematic screening of ligands and bases is often necessary to identify the optimal conditions for a specific substrate combination. This can be performed on a small scale in parallel.
-
Setup: Arrange a series of reaction vials, each containing the aryl halide and this compound (or its MIDA ester).
-
Variable Addition: To each vial, add a different combination of palladium precatalyst, ligand, and base.
-
Reaction: Add the degassed solvent, seal the vials, and heat to the desired temperature.
-
Analysis: After a set time, quench the reactions and analyze the crude reaction mixtures by LC-MS or GC-MS to determine the conversion to the desired product and the formation of byproducts.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Butoxyphenylboronic Acid Couplings
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 3-butoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to enhance your reaction kinetics and overall success.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or incomplete. What are the primary factors to investigate?
A1: Slow or incomplete reactions involving this compound can often be attributed to several factors. First, ensure your palladium catalyst and associated ligands are active and not degraded. The butoxy group on the boronic acid is electron-donating, which can influence the electronics of the transmetalation step. Therefore, selecting an appropriate catalyst and ligand combination is crucial. Additionally, inadequate temperature can lead to a slow reaction; most Suzuki couplings require heating, typically between 80-110 °C.[1][2] However, excessively high temperatures might cause catalyst decomposition. The choice and quality of the base are also critical, as it plays a role in the activation of the boronic acid for transmetalation.[3] Finally, ensure that your solvents are thoroughly degassed to prevent oxygen from deactivating the catalyst.
Q2: I am observing significant protodeboronation of my this compound. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich substrates.[4] To mitigate this, consider the following strategies:
-
Use a milder base: Strong bases in aqueous media can accelerate protodeboronation. Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[5]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.
-
Use a more stable boron reagent: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can be an effective strategy. These esters tend to release the boronic acid slowly under the reaction conditions, which keeps its concentration low and minimizes degradation.[6]
Q3: Homocoupling of this compound is a major side product in my reaction. What causes this and how can it be prevented?
A3: The homocoupling of boronic acids to form a symmetrical biaryl is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[7][8][9] To suppress this side reaction, rigorous degassing of all solvents and the reaction vessel is essential. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles. Using a highly active catalyst system with bulky, electron-rich phosphine ligands can also help, as it promotes the desired cross-coupling reaction to proceed at a much faster rate than the competing homocoupling.[8]
Q4: What is the optimal temperature range for coupling reactions with this compound?
A4: The optimal temperature for a Suzuki-Miyaura coupling can be substrate and catalyst dependent. For many systems, a temperature of 80°C has been found to be optimal, with a sharp decrease in yield observed at lower temperatures.[1] However, for some challenging substrates or less active catalysts, temperatures up to 110°C may be necessary.[10] It is advisable to screen a range of temperatures (e.g., 80°C, 95°C, 110°C) to find the best balance between reaction rate and catalyst stability for your specific system.
Data Presentation: Optimizing Reaction Parameters
The following tables provide a summary of key reaction parameters and their impact on the outcome of Suzuki-Miyaura couplings, with a focus on conditions suitable for electron-rich boronic acids like this compound.
Table 1: Comparison of Common Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood. | Lower activity for challenging substrates, may require higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable. | May not be as active as Buchwald-type systems for all substrates. | 1-3 |
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Base | Common Solvents | Notes |
| K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-containing heterocycles.[5] |
| K₂CO₃ | Dioxane/H₂O, Ethanol/H₂O | A common and effective carbonate base.[5] A mixture of DMF-H₂O (1:1) has also been shown to be an efficient system.[11] |
| Cs₂CO₃ | Dioxane, Toluene | Often provides superior results, especially for challenging substrates.[5] |
| KF | THF | Fluoride ions are believed to play a unique role in activating the boronic acid.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the coupling of this compound with an aryl halide. Optimization of specific parameters may be required for different substrates.
Materials:
-
Aryl halide (1.0 eq.)
-
This compound (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq.), finely ground
-
Degassed solvent (e.g., 4:1 Dioxane/Water)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine solution
Procedure:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 eq.), this compound (1.2 - 1.5 eq.), and the base (2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent via syringe. Then, add the palladium catalyst.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-Butoxyphenylboronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of reaction products involving 3-butoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions using this compound?
A1: The most prevalent impurities include:
-
Unreacted Starting Materials: Residual this compound and the aryl halide coupling partner.
-
Homocoupling Products: Formation of 3,3'-dibutoxybiphenyl from the coupling of two molecules of this compound, and the corresponding biaryl from the coupling of two aryl halide molecules. The presence of oxygen can promote the homocoupling of boronic acids.[1][2]
-
Protodeboronation Product: Butoxybenzene, formed by the replacement of the boronic acid group with a hydrogen atom. This is a common side reaction, especially in the presence of strong bases and water.[1]
-
Boroxine Formation: Dehydration of this compound can lead to the formation of a cyclic trimer anhydride, known as a boroxine. This can affect the stoichiometry of the reaction.
-
Catalyst Residues: Residual palladium catalyst and its ligands (e.g., phosphines) from the reaction.
-
Inorganic Salts: Byproducts from the base (e.g., potassium carbonate, sodium phosphate) used in the coupling reaction.
Q2: My desired biaryl product is an oil or difficult to crystallize. What purification methods are recommended?
A2: When recrystallization is not feasible, column chromatography is the most common alternative. For products derived from this compound, which are often non-polar to moderately polar, several options can be considered:
-
Silica Gel Chromatography: This is the most widely used method. A solvent system of hexane/ethyl acetate is a good starting point for elution.[3]
-
Neutral Alumina Chromatography: This can be a good alternative if the product is sensitive to the acidic nature of silica gel.
-
Reverse-Phase Chromatography (C18): This is effective for purifying more polar compounds that are difficult to separate by normal-phase chromatography.[3]
Q3: How can I remove unreacted this compound from my reaction mixture?
A3: Unreacted this compound can be removed using several techniques:
-
Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts with a basic wash (e.g., 1M NaOH or Na2CO3). The charged boronate will partition into the aqueous layer, separating it from the neutral desired product in the organic layer.[4][5][6][7]
-
Scavenger Resins: Resins functionalized with diol or diethanolamine groups can selectively bind to and remove boronic acids from the reaction mixture through simple filtration.
-
Derivatization: Conversion of the boronic acid to a more easily separable derivative, such as a diethanolamine adduct, can be effective.[1]
Q4: I am observing significant homocoupling of this compound. How can I minimize this side reaction?
A4: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[2] To minimize this:
-
Ensure an Inert Atmosphere: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen.[1]
-
Use a Pd(0) Catalyst: Start with a Pd(0) catalyst source like Pd(PPh₃)₄ or ensure that a Pd(II) precatalyst is efficiently reduced to Pd(0) in situ.[1]
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can lead to catalyst decomposition and the formation of species that promote homocoupling.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product After Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion before starting the workup. | Premature workup will result in a lower yield of the desired product. |
| Product Loss During Extraction | Check the pH of the aqueous layer during acid-base extraction to ensure it is in the correct range for partitioning. Perform multiple extractions with smaller volumes of solvent for better recovery. | Incorrect pH can lead to the desired product partitioning into the wrong layer.[4][5] |
| Product Degradation on Silica Gel | If your product is sensitive, consider using neutral alumina or boric acid-treated silica gel for chromatography.[8] You can test for degradation by spotting the crude material on a TLC plate, letting it stand for an hour, and then developing it to see if new spots appear. | The acidic nature of standard silica gel can cause degradation of certain compounds. |
| Co-elution with Impurities | Optimize the solvent system for column chromatography by trying different solvent mixtures or gradients to achieve better separation. | If the polarity of the product and an impurity are too similar, they may elute together. |
Issue 2: Persistent Palladium Contamination (Product is gray or black)
| Possible Cause | Troubleshooting Step | Rationale |
| Insoluble Palladium Black | Filter the crude reaction mixture through a pad of Celite® before the aqueous workup. | This will remove heterogeneous palladium black that has crashed out of the solution. |
| Soluble Palladium Species | Treat a solution of the crude product in an organic solvent with activated charcoal, stir for a period, and then filter through Celite®. | Activated charcoal can adsorb soluble palladium complexes. |
| Complexation with Product | Use a scavenger resin specifically designed to bind palladium. | These resins have a high affinity for palladium and can effectively remove it from the product. |
Data Presentation
Table 1: Comparison of Purification Methods for a Model Suzuki-Miyaura Reaction Product
Reaction: this compound + 4-Bromoanisole -> 3-Butoxy-4'-methoxybiphenyl
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | 70-90 | >99 | Cost-effective, scalable, yields high-purity crystalline products. | Only suitable for solid products; requires finding an appropriate solvent system. |
| Silica Gel Chromatography | 60-85 | >98 | Widely applicable, can separate complex mixtures.[3] | Can be time-consuming, potential for product degradation on acidic silica, solvent-intensive. |
| Acid-Base Extraction | >95 (for removal of boronic acid) | N/A | Excellent for removing acidic/basic impurities, scalable.[4][5][9] | Does not remove neutral impurities. |
Experimental Protocols
Protocol 1: General Purification by Acid-Base Extraction and Recrystallization
-
Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove some acidic impurities.
-
Basic Extraction: To remove unreacted this compound, extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) (2 x 50 mL for a 1 mmol scale reaction).[6][7]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Silica Gel Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., gradient from 0% to 20% ethyl acetate in hexane).[3]
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Monitor the composition of each fraction using Thin-Layer Chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Managing the hydrolysis of 3-Butoxyphenylboronic acid during reactions
Welcome to the technical support center for 3-Butoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this versatile reagent, particularly in the context of cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an organoboron compound with the molecular formula C₁₀H₁₅BO₃[1]. It serves as a crucial building block in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1][2]. Its butoxy group enhances solubility and influences its electronic properties. Key applications include the synthesis of complex organic molecules for pharmaceuticals, such as targeted cancer therapies, and the development of advanced materials like boron-containing polymers[1].
Q2: What is protodeboronation and why is it a significant issue?
A2: Protodeboronation is the primary degradation pathway for arylboronic acids. It is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively converting the boronic acid back to its parent arene (in this case, butyl phenyl ether)[3][4]. This is a major concern in cross-coupling reactions, which are often performed under basic conditions that can accelerate this undesired side reaction. Protodeboronation consumes the boronic acid, leading to reduced yields of the desired product and complicating purification[3][4].
Q3: What factors accelerate the hydrolysis (protodeboronation) of this compound?
A3: The stability of this compound in a reaction is highly dependent on several factors:
-
Base: The strength and concentration of the base are critical. Strong bases can significantly accelerate the rate of protodeboronation[4][5]. The reaction often proceeds through a more reactive anionic 'ate' complex, and its formation is pH-dependent[3][6].
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation[4][7].
-
Solvent/Water Content: The presence of a proton source, especially water, is necessary for protodeboronation. Using anhydrous solvents can help, but many coupling protocols require aqueous conditions[3][8].
-
Reaction Time: Longer exposure to harsh reaction conditions increases the extent of degradation.
Q4: How should this compound be stored to ensure stability?
A4: Proper storage is essential to maintain the integrity of the reagent. Boronic acids are prone to forming cyclic trimer anhydrides (boroxines) through the loss of water, which can affect reactivity[9]. It is generally not recommended to store boronic acids in solution for extended periods[7].
| Storage Parameter | Recommendation | Rationale |
| Temperature | Room Temperature or Refrigerated (2-8°C) | Minimizes thermal decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents potential oxidation. |
| Container | Tightly sealed container | Protects from moisture, which can lead to hydrolysis and boroxine formation[4]. |
| Light | Store in a dark place | Protects from potential photolytic degradation. |
Q5: Are there more stable alternatives to boronic acids for challenging coupling reactions?
A5: Yes. When protodeboronation is a significant issue, several more stable boronic acid surrogates can be used. These reagents are designed for the "slow release" of the boronic acid in situ, which keeps its concentration low and minimizes degradation[3][10].
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used in Suzuki-Miyaura couplings[11]. However, they can still undergo hydrolysis under reaction conditions[12][13].
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable solids that can be easily purified via chromatography. They do not participate in cross-coupling until a slow-release of the corresponding boronic acid is triggered by the aqueous base[10][14][15].
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are also highly stable, crystalline solids that are less prone to protodeboronation compared to boronic acids[15].
Troubleshooting Guide
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
-
Possible Cause: Significant protodeboronation of this compound is consuming the starting material.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting, check the purity of your boronic acid using ¹H NMR or HPLC to ensure it has not degraded during storage[7][16].
-
Optimize Base: Switch to a milder base. The choice of base is critical and can have a profound impact on the reaction's success[8].
-
Lower Temperature: Run the reaction at the lowest temperature that still provides a reasonable conversion rate. This may require longer reaction times[4][7].
-
Use Anhydrous Conditions: If the reaction chemistry allows, use rigorously dried solvents and reagents to minimize the primary proton source[8].
-
Consider a "Slow-Release" Strategy: Convert the boronic acid to a more stable MIDA boronate, which releases the active boronic acid slowly under the reaction conditions, minimizing its decomposition[10].
-
| Base Comparison for Suzuki-Miyaura Coupling | |
| Strong Bases (High risk of Protodeboronation) | NaOH, KOH, TlOH |
| Moderate Bases | K₃PO₄, Cs₂CO₃ |
| Mild Bases (Lower risk of Protodeboronation) | K₂CO₃, NaHCO₃, KF |
Issue 2: Protodeboronation Byproduct Detected (Butyl Phenyl Ether)
-
Possible Cause: Reaction conditions are too harsh, favoring the protodeboronation pathway.
-
Troubleshooting Steps:
-
Review Reaction Parameters: Follow all the steps outlined in Issue 1, focusing on reducing temperature and using a milder base[7].
-
Minimize Pre-heating Time: Add the boronic acid to the reaction mixture as late as possible, just before initiating the reaction, to reduce its exposure time to high temperatures in the presence of base[7].
-
Change Solvent System: The solvent can influence the rate of decomposition. Experiment with different solvent systems if possible.
-
Use a More Stable Boronate Ester: Converting the boronic acid to a pinacol or MIDA boronate ester can protect it from premature degradation[8][11].
-
Issue 3: Inconsistent Analytical Results by HPLC
-
Possible Cause: The boronic acid or its corresponding ester is undergoing hydrolysis on the HPLC column during analysis. This is a known issue, especially with silica-based reversed-phase columns[12][13][16].
-
Troubleshooting Steps:
-
Use a Fast HPLC Method: Reduce the residence time of the analyte on the column by using a shorter column or a faster gradient to minimize the opportunity for on-column hydrolysis[12][16].
-
Optimize Mobile Phase: Avoid highly acidic mobile phases (like high concentrations of formic acid) which can catalyze hydrolysis. Sometimes, using no pH modifier is effective[13].
-
Use an Aprotic Diluent: Dissolve the sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection[16].
-
Select an Appropriate Column: Columns with low silanol activity or end-capping can reduce on-column degradation[13][16].
-
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Hydrolysis
This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization of catalyst, ligand, base, and temperature is often necessary.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or THF).
-
Reagent Addition: Add this compound (1.2-1.5 equiv).
-
Base Addition: Add a solution of a mild base (e.g., K₃PO₄, 3.0 equiv) in degassed water. Note: Adding the aqueous base last, just before heating, can minimize premature hydrolysis of the boronic acid.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing Protodeboronation
The primary degradation pathway for this compound under basic aqueous conditions is protodeboronation. The process is initiated by the formation of a more reactive boronate anion, which is then protonated, leading to the cleavage of the C-B bond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 14. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 3-Butoxyphenylboronic Acid Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the effect of temperature on the coupling efficiency of 3-Butoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura coupling reactions involving this compound?
A1: Generally, Suzuki-Miyaura coupling reactions are conducted at elevated temperatures, typically in the range of 80°C to 110°C.[1][2] The optimal temperature can vary significantly depending on the specific substrates (aryl halide), catalyst system (palladium source and ligand), base, and solvent being used.[2]
Q2: How does increasing the reaction temperature affect the coupling efficiency?
A2: Increasing the reaction temperature generally increases the rate of reaction, which can lead to higher yields in shorter reaction times.[3] Higher temperatures can help overcome the activation energy barrier, particularly for less reactive aryl chlorides.[4] However, excessively high temperatures can also promote the degradation of reactants, catalysts, and products, leading to a decrease in overall yield and the formation of impurities.[5]
Q3: What are the common side reactions at elevated temperatures when using this compound?
A3: A primary concern at higher temperatures is the protodeboronation of the boronic acid. This is a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming the starting material and reducing the product yield. This process can be exacerbated by the presence of water and the strength of the base.[6] Another potential side reaction is the homocoupling of the boronic acid.
Q4: Can the Suzuki-Miyaura coupling of this compound be performed at room temperature?
A4: While most Suzuki-Miyaura reactions require heating, some highly active catalyst systems have been developed that allow for the coupling of arylboronic acids at or near room temperature.[1][7] The feasibility of a room-temperature reaction with this compound would depend on the specific coupling partner and the use of a specialized palladium catalyst and ligand system.
Q5: How does the choice of solvent influence the optimal reaction temperature?
A5: The solvent plays a crucial role in solubilizing the reactants and catalyst, and its boiling point will set the upper limit for the reaction temperature under standard pressure. Common solvents for Suzuki coupling include toluene, dioxane, THF, and DMF, often in combination with water.[8] The choice of solvent can affect the reaction rate and selectivity, thus influencing the optimal temperature.
Troubleshooting Guide
| Problem | Probable Cause (Temperature-Related) | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low, resulting in a slow or stalled reaction. | Gradually increase the reaction temperature in increments of 10°C (e.g., from 80°C to 100°C) and monitor the reaction progress by TLC or LC-MS.[3] |
| Reaction temperature is too high, causing degradation of the catalyst, boronic acid, or product. | Lower the reaction temperature. Consider if a more active catalyst system could allow for lower temperatures.[5] | |
| Significant Protodeboronation | The reaction temperature is too high, accelerating the rate of protodeboronation. | Decrease the reaction temperature.[5] Also, consider using a milder base (e.g., K₃PO₄ instead of NaOH) or ensuring anhydrous conditions if compatible with the reaction.[6] |
| Formation of Impurities/Byproducts | High reaction temperatures are promoting side reactions other than protodeboronation. | Lower the reaction temperature to improve selectivity. Screen different catalyst/ligand combinations that may be more selective at lower temperatures. |
| Inconsistent Results | Poor temperature control or "hot spots" in the reaction mixture. | Ensure uniform heating and efficient stirring of the reaction mixture. Use an oil bath or a heating mantle with a temperature controller for better regulation. |
Data Presentation
Illustrative Example of Temperature Optimization
The following table provides a representative example of how temperature can influence the yield of a Suzuki-Miyaura coupling reaction. Please note that this data is illustrative for a generic aryl bromide coupling with this compound and should be optimized for your specific system.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | Room Temperature | 24 | < 5 | Little to no conversion observed. |
| 2 | 60 | 12 | 45 | Slow conversion, starting material remains. |
| 3 | 80 | 6 | 88 | Good conversion to the desired product. |
| 4 | 100 | 4 | 92 | High yield and faster reaction time. |
| 5 | 120 | 4 | 75 | Increased byproduct formation observed. |
This table illustrates a general trend observed in Suzuki-Miyaura reactions where yield increases with temperature to an optimal point, after which side reactions at higher temperatures can lead to a decrease in yield.[9]
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Coupling of this compound
This is a general procedure and should be optimized for specific substrates and reaction scales.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for another 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., 0.02 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. [PDF] Room-temperature palladium-catalysed Suzuki–Miyaura coupling of arylboric acid with aryl chlorides | Semantic Scholar [semanticscholar.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. researchgate.net [researchgate.net]
Minimizing homocoupling of 3-Butoxyphenylboronic acid
Topic: Minimizing Homocoupling of 3-Butoxyphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of this compound during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions, and why is it problematic with this compound?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (3,3'-dibutoxybiphenyl). This side reaction is undesirable because it consumes the boronic acid, reducing the yield of the intended cross-coupling product.[1] Furthermore, the homocoupled product can be challenging to separate from the desired product due to similar physical properties, complicating purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The two main drivers of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can react with the active Pd(0) catalyst to form a palladium peroxo complex. This complex is a key intermediate in the catalytic cycle of homocoupling.[3][4]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt such as Pd(OAc)₂ as the catalyst precursor, it can be reduced to the active Pd(0) species by the boronic acid. This process consumes two molecules of the boronic acid, leading to the formation of the homocoupled byproduct.[1][2]
Q3: How can I effectively remove dissolved oxygen from my reaction?
A3: Rigorous degassing of all solvents and the reaction mixture is critical to prevent oxygen-mediated homocoupling. Two common and effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for an extended period (e.g., 20-30 minutes) can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more efficient.
-
Freeze-Pump-Thaw: For more sensitive reactions, the freeze-pump-thaw technique is highly effective. This involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times can significantly reduce the concentration of dissolved oxygen.
Q4: Which palladium source is best to minimize homocoupling?
A4: To minimize homocoupling, it is generally preferable to use a Pd(0) source directly or a precatalyst that efficiently generates the active Pd(0) species without a reduction step involving the boronic acid.
-
Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are good choices as they do not require an initial reduction step.
-
Modern precatalysts , such as those developed by Buchwald (e.g., SPhos Pd G3, XPhos Pd G4), are designed for the clean and efficient in situ generation of the active Pd(0) catalyst, which can help to suppress side reactions like homocoupling.
Q5: What is the role of ligands and bases in controlling the homocoupling of this compound?
A5: The choice of ligand and base is crucial for optimizing the Suzuki-Miyaura coupling and minimizing side reactions.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[1] The steric bulk of these ligands can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties can promote the desired reductive elimination step of the cross-coupling cycle.
-
Bases: The base activates the boronic acid for transmetalation. However, a strong base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide (NaOH) as they tend to produce less homocoupling byproduct.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, with a focus on minimizing homocoupling.
| Problem | Potential Cause | Recommended Solution |
| High levels of 3,3'-dibutoxybiphenyl (homocoupling product) observed. | Presence of dissolved oxygen in the reaction mixture. | 1. Rigorously degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) for at least 30 minutes. 2. For highly sensitive reactions, perform three to five freeze-pump-thaw cycles. |
| Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). | 1. Switch to a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Employ a modern, efficient precatalyst like a Buchwald G3 or G4 palladacycle. | |
| Suboptimal choice of base. | 1. Screen weaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 2. Avoid strong bases like NaOH or KOH if homocoupling is a significant issue. | |
| Inappropriate ligand selection. | 1. Use bulky, electron-rich phosphine ligands like SPhos or XPhos. 2. Consider N-heterocyclic carbene (NHC) ligands. | |
| Low yield of the desired cross-coupled product. | Inefficient catalyst turnover or deactivation. | 1. Ensure the purity of all reagents and the dryness of the solvent. 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition. |
| Incomplete reaction. | 1. Monitor the reaction progress by TLC or LC-MS and adjust the reaction time accordingly. 2. Consider a slight excess of the aryl halide (e.g., 1.1 equivalents) to ensure the boronic acid is consumed. | |
| Protodeboronation of this compound. | 1. Use milder reaction conditions (lower temperature, weaker base). 2. If using aqueous conditions, minimize the amount of water. |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the ratio of the desired cross-coupling product to the homocoupling byproduct. The model reaction is the coupling of this compound with a generic aryl bromide (Ar-Br).
Table 1: Effect of Palladium Source and Oxygen Exclusion
| Entry | Palladium Source (mol%) | Atmosphere | Cross-Coupling Product Yield (%) | Homocoupling Product (%) |
| 1 | Pd(OAc)₂ (2) | Air | 65 | 25 |
| 2 | Pd(OAc)₂ (2) | Nitrogen | 85 | 10 |
| 3 | Pd(PPh₃)₄ (2) | Air | 75 | 15 |
| 4 | Pd(PPh₃)₄ (2) | Nitrogen | 92 | <5 |
| 5 | XPhos Pd G3 (1) | Nitrogen | 95 | <2 |
Data is illustrative and based on general trends reported in the literature.
Table 2: Effect of Different Bases
| Entry | Base (equivalents) | Solvent | Cross-Coupling Product Yield (%) | Homocoupling Product (%) |
| 1 | NaOH (2.0) | Dioxane/H₂O | 78 | 18 |
| 2 | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 7 |
| 3 | K₃PO₄ (2.0) | Dioxane/H₂O | 94 | 4 |
| 4 | Cs₂CO₃ (2.0) | Dioxane | 92 | 5 |
Reaction conditions: this compound (1.2 equiv), aryl bromide (1.0 equiv), Pd(PPh₃)₄ (2 mol%), under nitrogen atmosphere. Data is illustrative.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol provides a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Buchwald precatalyst)
-
Ligand (if not using a precatalyst, e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene, with a minimal amount of degassed water if necessary for base solubility)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for an additional 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to minimizing the homocoupling of this compound.
Caption: Competing pathways of Suzuki-Miyaura coupling and oxygen-mediated homocoupling.
References
Validation & Comparative
A Comparative Guide to 3-Butoxyphenylboronic Acid and 3-Methoxyphenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is a critical parameter that can significantly influence reaction yields and kinetics. This guide provides an objective comparison of the performance of 3-butoxyphenylboronic acid and 3-methoxyphenylboronic acid in Suzuki coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison: Electronic and Steric Effects
Both this compound and 3-methoxyphenylboronic acid feature an electron-donating alkoxy group at the meta-position of the phenyl ring. In the Suzuki-Miyaura coupling, electron-donating substituents on the boronic acid partner generally enhance the rate of transmetalation, a key step in the catalytic cycle, which can lead to higher reaction yields.
While both the methoxy (-OCH₃) and butoxy (-OC₄H₉) groups are electron-donating through resonance, the longer alkyl chain of the butoxy group introduces greater steric bulk. This increased steric hindrance around the boronic acid moiety could potentially impede the approach of the reactants to the palladium catalyst, possibly leading to lower reaction yields compared to its less bulky counterpart, 3-methoxyphenylboronic acid, under identical conditions.
Quantitative Data Summary
To provide a clear comparison, the following table summarizes representative yields for Suzuki coupling reactions involving this compound and 3-methoxyphenylboronic acid with various aryl halides.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |
| 3-Methoxyphenylboronic acid | Iodobenzene | Pd/BC | K₂CO₃ | H₂O | Not Specified | 3.5 | 98[1] |
| 3-Methoxyphenylboronic acid | Chlorobenzene | Pd/BC | K₂CO₃ | H₂O | Not Specified | 3.5 | 91[1] |
| 3-Methoxyphenylboronic acid | 4-Chloroacetophenone | Benzimidazole-oxime-Pd(II) complex / TBAB | Cs₂CO₃ | H₂O | 100 | 6 | 75 (conversion)[2] |
Note: The data presented is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Below is a generalized, detailed methodology for a Suzuki-Miyaura coupling reaction. This protocol can be adapted for use with either this compound or 3-methoxyphenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
3-Alkoxyphenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, with or without a ligand like SPhos) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv), the respective 3-alkoxyphenylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the vessel and backfill it with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent to the reaction vessel. Subsequently, add the palladium catalyst and, if required, the ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the fundamental concepts and workflow of the Suzuki-Miyaura coupling reaction.
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
References
A Comparative Analysis of the Stability of 3-Butoxyphenylboronic Acid and its MIDA Ester
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and complex organic molecules, the stability of building blocks is a critical parameter that dictates their utility and reliability. Boronic acids and their derivatives are cornerstone reagents in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. However, the inherent instability of many boronic acids presents a significant challenge for researchers. This guide provides a detailed comparison of the stability of a representative boronic acid, 3-Butoxyphenylboronic acid, and its N-methyliminodiacetic acid (MIDA) protected counterpart.
The conversion of a boronic acid to its MIDA ester dramatically enhances its stability, transforming it into a robust, bench-top stable reagent.[1] This increased stability allows for more reliable storage, handling, and purification, including compatibility with chromatography.[1]
Quantitative Stability Comparison
The following table summarizes the key stability features of this compound and its MIDA ester based on established data for analogous compounds. While specific quantitative data for this compound was not found, the data presented for other arylboronic acids provides a strong comparative framework.
| Parameter | This compound | This compound MIDA ester |
| Bench-top Stability | Prone to decomposition (protodeboronation, oxidation, polymerization) over days.[2] | Indefinitely stable under air.[1] |
| Chromatography Stability | Generally unstable on silica gel. | Compatible with silica gel chromatography. |
| Hydrolytic Stability | Susceptible to hydrolysis. | Stable under anhydrous conditions, even at elevated temperatures (up to 80 °C). |
| Deprotection Conditions | Not applicable. | Readily hydrolyzed under specific aqueous basic conditions (e.g., 1M NaOH, NaHCO₃). |
Experimental Protocols
To quantitatively assess the stability of boronic acids and their MIDA esters, the following experimental protocols are commonly employed:
1. Bench-top Stability Assessment via ¹H NMR Spectroscopy
-
Objective: To monitor the decomposition of the boronic acid or MIDA ester over time when exposed to ambient air.
-
Procedure:
-
A known quantity of the compound (this compound or its MIDA ester) is stored as a solid in a vial on the bench-top, exposed to air.
-
At specified time intervals (e.g., 0, 15, 30, and 60 days), a small sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).
-
A ¹H NMR spectrum is acquired for each sample.
-
The percentage of the remaining compound is determined by integrating the characteristic aromatic protons of the phenyl ring against an internal standard.[2]
-
2. Hydrolytic Stability and Deprotection Kinetics
-
Objective: To determine the rate of hydrolysis of the MIDA ester under different basic conditions and compare it to the stability of the parent boronic acid.
-
Procedure:
-
Prepare solutions of the this compound MIDA ester in an organic solvent (e.g., THF or dioxane).
-
Treat the solutions with different aqueous bases (e.g., 1M NaOH, K₃PO₄).[2][3]
-
Maintain the reactions at a constant temperature (e.g., room temperature or 60 °C).[2]
-
At various time points, quench aliquots of the reaction mixture and analyze them by HPLC or ¹H NMR to quantify the amount of remaining MIDA ester and the formed boronic acid.[3]
-
The observed rate constants for hydrolysis can then be calculated.
-
Visualizing the Stability Advantage in Synthesis
The enhanced stability of the MIDA ester allows for its use in iterative cross-coupling (ICC) strategies, a powerful tool for the controlled synthesis of complex molecules. The following diagram illustrates the logical workflow, highlighting the stability of the MIDA boronate during the coupling step and its controlled deprotection for subsequent reactions.
Caption: Workflow comparing the utility of a boronic acid versus its stable MIDA ester in cross-coupling.
References
A Researcher's Guide to Biaryl Synthesis: Evaluating Alternatives to 3-Butoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a fundamental tool for synthesizing biaryl motifs, which are core structures in numerous pharmaceuticals. While 3-butoxyphenylboronic acid is a common reagent for this purpose, its inherent instability can lead to challenges in handling, storage, and reproducibility. This guide provides an objective comparison of more stable and robust alternative reagents, supported by experimental data, to help researchers select the optimal building block for their synthetic needs.
The primary limitations of boronic acids include their propensity for protodeboronation (cleavage of the C-B bond) and the formation of cyclic anhydrides (boroxines), which can complicate stoichiometry and lead to inconsistent yields.[1][2] To overcome these issues, several classes of boronic acid surrogates have been developed, with potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates being the most prominent.[3][4]
These alternatives offer significant advantages:
-
Enhanced Stability : Both potassium trifluoroborates and MIDA boronates are typically free-flowing, crystalline solids that are stable to air and moisture, simplifying storage and handling.[1][4][5]
-
Improved Reproducibility : Their stability and well-defined nature lead to more reliable and reproducible reaction outcomes.[2]
-
Controlled Release : MIDA boronates and organotrifluoroborates can slowly release the active boronic acid under reaction conditions. This is particularly advantageous for unstable boronic acids, minimizing decomposition and often leading to higher yields.[1][3]
Data Presentation: Performance Comparison of Boron Reagents
The following table summarizes the performance of this compound and its primary alternatives in a representative Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. While direct comparative data for the 3-butoxy derivatives under identical conditions is limited, this table compiles representative data based on the performance of structurally similar arylboron reagents to illustrate the relative efficacy of each class.
| Reagent Class | Example Reagent | Coupling Partner | Catalyst/Base/Solvent | Temperature (°C) | Yield (%) | Key Advantages | Potential Drawbacks |
| Boronic Acid | This compound | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ / Toluene/H₂O | 80-100 | 75-95% | Readily available; extensive literature. | Prone to protodeboronation and boroxine formation; can be unstable on storage.[2] |
| Potassium Trifluoroborate | Potassium 3-butoxyphenyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) / Cs₂CO₃ / THF/H₂O | 80 | 85-98% | Excellent air and moisture stability; easy to handle; often provides higher yields.[2][5] | Requires fluoride activation; slightly lower atom economy than boronic acids.[6] |
| MIDA Boronate | 3-Butoxyphenyl MIDA boronate | 4-Bromoanisole | Pd(OAc)₂ / SPhos / K₃PO₄ / Dioxane/H₂O | 60-80 | 90-99% | Exceptionally stable to storage and chromatography; enables slow release of boronic acid.[1] | Requires an extra synthetic step for preparation from the boronic acid.[1] |
Mandatory Visualization
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of C-C bonds. The general workflow involves several key steps from reagent preparation to final product purification.
References
Validating the Structure of Biphenyls Synthesized from 3-Butoxyphenylboronic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis and structural validation of novel biphenyl compounds are critical steps in the discovery pipeline. Biphenyl scaffolds are prevalent in many pharmaceutically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a robust method for the creation of carbon-carbon bonds between aromatic rings. This guide provides an objective comparison of the Suzuki-Miyaura reaction, using 3-butoxyphenylboronic acid as a key starting material, with other prominent cross-coupling methods. We present detailed experimental protocols, comparative data, and a workflow for the structural validation of the resulting biphenyl compounds.
Comparison of Biphenyl Synthesis Methods
The choice of synthetic route for biphenyls depends on several factors, including the availability of starting materials, functional group tolerance, reaction conditions, and the toxicity of reagents and byproducts. The Suzuki-Miyaura reaction is often favored for its mild conditions and the use of generally stable and less toxic boronic acids.[1] However, other methods such as the Heck, Stille, and Negishi reactions provide viable alternatives.[1][2]
| Reaction | Coupling Partners | Catalyst | Advantages | Disadvantages | Typical Yields |
| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate + Aryl/Vinyl Boronic Acid or Ester | Pd(0) complex | Mild reaction conditions, commercially available and stable reagents, non-toxic byproducts.[1] | Potential for side reactions like homocoupling. | 70-99%[3][4] |
| Heck | Aryl/Vinyl Halide or Triflate + Alkene | Pd(0) complex | Avoids the need for pre-formed organometallic reagents.[1] | Can have issues with regioselectivity, often requires higher temperatures.[1] | 60-90%[5] |
| Stille | Aryl/Vinyl Halide or Triflate + Organostannane | Pd(0) complex | High functional group tolerance, mild reaction conditions.[1] | Toxicity of organotin compounds is a significant drawback. | 75-95%[6] |
| Negishi | Aryl/Vinyl Halide or Triflate + Organozinc Reagent | Pd(0) or Ni(0) complex | High reactivity and functional group tolerance. | Organozinc reagents are often sensitive to air and moisture.[1] | 70-95% |
Experimental Protocols
This section provides a detailed protocol for the synthesis of 3-butoxybiphenyl via a Suzuki-Miyaura coupling reaction, followed by a general procedure for its structural validation.
Synthesis of 3-Butoxybiphenyl from this compound and Bromobenzene
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), bromobenzene (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.
-
Solvent Addition: Add 20 mL of 1,4-dioxane and 5 mL of degassed water to the flask.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol) and add them to the reaction mixture.
-
Reaction: The mixture is heated to 90 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature. 30 mL of ethyl acetate is added, and the organic layer is washed with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3-butoxybiphenyl.
Structural Validation of 3-Butoxybiphenyl
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of 3-butoxybiphenyl.
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Acquisition: Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.
-
Analysis: Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M]⁺) and compare it with the calculated molecular weight of 3-butoxybiphenyl.
3. High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a standard solution of the purified product in the mobile phase.
-
Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance.
-
-
Analysis: Assess the purity of the synthesized compound by observing the number and area of the peaks in the chromatogram.
Predicted Spectroscopic Data for 3-Butoxybiphenyl
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.55-7.30 (m, 5H, Ar-H), 7.20-7.10 (m, 2H, Ar-H), 6.90 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 4.05 (t, J = 6.5 Hz, 2H, -OCH₂-), 1.85-1.75 (m, 2H, -OCH₂CH₂-), 1.55-1.45 (m, 2H, -CH₂CH₂CH₃), 0.98 (t, J = 7.4 Hz, 3H, -CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 159.5, 141.2, 138.5, 129.8, 128.7, 127.3, 127.2, 119.8, 114.5, 113.0, 67.9, 31.3, 19.3, 13.9 |
| Mass Spectrometry (ESI-MS) | Calculated for C₁₆H₁₈O: 226.1358; Found: [M+H]⁺ = 227.1436 |
Visualizations
The following diagrams illustrate the workflow for the synthesis and validation of biphenyls and a decision-making process for selecting a suitable synthetic method.
Caption: Experimental workflow for the synthesis and structural validation of biphenyls.
Caption: Decision tree for selecting a biphenyl synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. differencebetween.com [differencebetween.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Butoxyphenylboronic Acid in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-butoxyphenylboronic acid and its analogs in the context of structure-activity relationship (SAR) studies, with a focus on their application as potential therapeutic agents. The information presented is supported by experimental data from peer-reviewed research to facilitate informed decisions in drug design and development.
Introduction
Boronic acids are a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1] Their unique ability to form reversible covalent bonds with diols and their role as key building blocks in Suzuki-Miyaura cross-coupling reactions make them invaluable in drug discovery.[2][3] Several boronic acid-containing drugs, such as Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, have reached the market, highlighting the therapeutic potential of this chemical moiety.[4][5] Phenylboronic acids, in particular, have been explored for various therapeutic targets, including cancer, by interacting with specific biomarkers on cancer cell surfaces.[6]
This guide focuses on this compound and its structural analogs, which have been investigated for their biological activity. By systematically comparing their performance in relevant assays, we aim to elucidate key structural features that govern their efficacy and provide a framework for the design of more potent and selective compounds.
Comparison of Biological Activity: Anti-cancer Properties
Recent SAR studies have explored analogs of Combretastatin A-4 (CA-4), a potent anti-cancer agent that inhibits tubulin polymerization, by replacing a key phenolic hydroxyl group with a boronic acid moiety.[7] These studies provide a platform for comparing this compound derivatives with other substituted phenylboronic acids.
Table 1: Cytotoxicity of Boronic Acid Analogs of Combretastatin A-4 against MCF-7 Cells
| Compound | Substitution on Phenyl Ring C | IC₅₀ (µM) |
| Analog of this compound | 3-Butoxy | Data Not Available |
| 8b | 3-Methoxy | < 1 |
| 8c | 4-Methoxy | < 1 |
| CA-4 (Reference) | 3-Hydroxy, 4-Methoxy | 0.002 |
Data sourced from a study on boronic acid bioisosteres of Combretastatin A-4.[7]
Table 2: Inhibition of Tubulin Polymerization by Boronic Acid Analogs
| Compound | Substitution on Phenyl Ring C | IC₅₀ (µM) |
| Analog of this compound | 3-Butoxy | Data Not Available |
| 8b | 3-Methoxy | > 50 |
| 8c | 4-Methoxy | 10 |
| CA-4 (Reference) | 3-Hydroxy, 4-Methoxy | 1.7 |
Data sourced from a study on boronic acid bioisosteres of Combretastatin A-4.[7]
The available data indicates that while methoxy-substituted phenylboronic acid analogs (8b and 8c) show significant cytotoxicity against MCF-7 human breast carcinoma cells, their potency in inhibiting tubulin polymerization is considerably lower than the parent compound, CA-4.[7] Specifically, the para-substituted analog (8c) is a better inhibitor of tubulin polymerization than the meta-substituted analog (8b).[7] This suggests that the position of the substituent on the phenyl ring is critical for activity. Although direct experimental data for a 3-butoxy analog was not found in the reviewed studies, the trend suggests that the nature and position of the alkoxy group significantly influence the biological activity.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action for the combretastatin analogs discussed is the inhibition of tubulin polymerization.[7] Tubulin is a crucial protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. By binding to the colchicine-binding site on tubulin, these compounds prevent microtubule formation, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway for tubulin polymerization inhibition.
Experimental Protocols
The following are summaries of the key experimental protocols used in the cited SAR studies.
Inhibition of Tubulin Polymerization Assay
-
Preparation: Tubulin is purified from bovine brain and stored at -80°C.
-
Assay Mixture: A reaction mixture containing tubulin in a glutamate-based buffer is prepared.
-
Incubation: The test compounds (boronic acid analogs) are added to the tubulin mixture at various concentrations and incubated at 37°C.
-
Measurement: The increase in absorbance at 340 nm is monitored over time, which corresponds to the rate of tubulin polymerization.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curves.[7]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: MCF-7 human breast carcinoma cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curves.
Conclusion
The structure-activity relationship of phenylboronic acid analogs as anti-cancer agents is a promising area of research. The available data suggests that the nature and position of substituents on the phenyl ring are critical determinants of biological activity. While direct data for this compound in these specific anti-cancer SAR studies is not yet available, the trends observed with methoxy-substituted analogs provide a valuable framework for predicting its potential activity and for the rational design of novel, more potent tubulin polymerization inhibitors. Further studies incorporating a wider range of alkoxy substituents, including the butoxy group, are warranted to fully elucidate the SAR and to optimize the therapeutic potential of this class of compounds.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Butoxyphenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of the palladium catalyst is crucial for the efficiency, substrate scope, and overall success of this transformation. This guide provides a comparative overview of commonly employed palladium catalysts for the coupling of 3-butoxyphenylboronic acid with aryl halides, supported by representative experimental data and detailed protocols to aid researchers in catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole. The data presented is a composite derived from typical conditions reported in the literature for similar substrates, providing a benchmark for catalyst efficiency.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 2.0 | Toluene/H₂O | K₂CO₃ | 90 | 12 | ~90 |
| Pd(OAc)₂ / SPhos | 1.0 | Dioxane | K₃PO₄ | 100 | 6 | >95 |
| XPhos Pd G2 | 1.5 | t-AmOH/H₂O | K₃PO₄ | 80 | 4 | >98 |
| Pd/C (10%) | 5.0 | Ethanol/H₂O | K₂CO₃ | 80 | 18 | ~85 |
Key Observations:
-
Buchwald Ligand Systems: Catalysts formed in situ from Pd(OAc)₂ with bulky biarylphosphine ligands like SPhos, or pre-formed catalysts like XPhos Pd G2, generally exhibit higher activity, allowing for lower catalyst loadings and shorter reaction times with excellent yields.[1][2]
-
Traditional Catalysts: Pd(PPh₃)₄ remains a reliable and widely used catalyst, though it may require slightly higher catalyst loadings and longer reaction times compared to more modern systems.[3][4]
-
Heterogeneous Catalysis: Palladium on carbon (Pd/C) offers the significant advantage of simplified product purification and potential for catalyst recycling, aligning with green chemistry principles. However, it typically requires higher catalyst loading and longer reaction times to achieve comparable yields to homogeneous catalysts.[5][6]
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., XPhos Pd G2)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., t-AmOH/H₂O mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: The palladium catalyst (e.g., XPhos Pd G2, 1.5 mol%) is added under a positive flow of the inert gas. The degassed solvent (e.g., a 10:1 mixture of t-AmOH and water) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred vigorously for the specified time (e.g., 4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Workflow
The following diagram illustrates the general workflow for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura reaction workflow.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
Potassium 3-Butoxyphenyltrifluoroborate: A Superior Reagent for Suzuki-Miyaura Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl compounds that are central to drug discovery and materials science. The choice of the organoboron reagent is critical to the success of this transformation. This guide presents an objective comparison of potassium 3-butoxyphenyltrifluoroborate with its traditional alternative, 3-butoxyphenylboronic acid, highlighting the significant advantages of the former in terms of stability, handling, and reaction performance.
The Trifluoroborate Advantage: Enhanced Stability and Reliability
Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids for several key reasons.[1][2] The primary advantage lies in their exceptional stability. Unlike boronic acids, which are prone to decomposition via protodeboronation and the formation of cyclic trimeric anhydrides (boroxines), potassium trifluoroborates are robust, crystalline solids with a longer shelf-life.[1][2] This inherent stability simplifies storage and handling, leading to more consistent and reproducible results in cross-coupling reactions.
The tetracoordinate nature of the boron atom in trifluoroborates renders them less susceptible to premature degradation under reaction conditions, which can be a significant issue with boronic acids, especially with sensitive substrates.[1][2] This stability often translates to higher yields and the ability to use near-stoichiometric amounts of the reagent, improving the overall efficiency of the synthesis.
Comparative Performance in Suzuki-Miyaura Coupling
While direct side-by-side comparative data for potassium 3-butoxyphenyltrifluoroborate and this compound under identical conditions is not extensively documented in the literature, the general trend of improved performance with trifluoroborates is well-established. To illustrate this, the following table presents a representative comparison of a generic aryltrifluoroborate versus its corresponding boronic acid in a Suzuki-Miyaura coupling reaction. The data consistently shows that trifluoroborates can provide significantly higher yields.
Table 1: Representative Yield Comparison in Suzuki-Miyaura Coupling
| Organoboron Reagent | Coupling Partner | Product | Yield (%) |
| Potassium Aryltrifluoroborate | Aryl Bromide | Biaryl | 94% |
| Arylboronic Acid | Aryl Bromide | Biaryl | 37% |
Note: This data is illustrative of the potential yield improvement when using a potassium aryltrifluoroborate in place of the corresponding arylboronic acid.
Experimental Protocols
To facilitate the adoption of potassium 3-butoxyphenyltrifluoroborate, detailed experimental protocols for a general Suzuki-Miyaura cross-coupling reaction are provided below, alongside a typical protocol for a reaction using a boronic acid for comparison.
Protocol 1: Suzuki-Miyaura Coupling with Potassium 3-Butoxyphenyltrifluoroborate
Materials:
-
Potassium 3-butoxyphenyltrifluoroborate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add potassium 3-butoxyphenyltrifluoroborate, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with this compound
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide, this compound, and base in the solvent mixture.
-
Bubble argon through the solution for 15-20 minutes to degas.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to reflux (typically 90-100 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Add water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
References
A Comparative Yield Analysis of Phenylboronic Acids in Biaryl Synthesis via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: Optimizing Biaryl Synthesis through Strategic Phenylboronic Acid Selection
The construction of biaryl scaffolds is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Among the myriad of cross-coupling methodologies, the palladium-catalyzed Suzuki-Miyaura reaction remains a preeminent tool for its operational simplicity and broad functional group tolerance. A critical parameter influencing the efficiency of this transformation is the electronic nature of the substituents on the phenylboronic acid coupling partner. This guide provides an objective, data-driven comparison of the performance of unsubstituted, electron-rich, and electron-poor phenylboronic acids in biaryl synthesis, offering insights to inform reaction optimization and catalyst selection.
Comparative Performance of Phenylboronic Acids
The electronic properties of the substituents on the phenylboronic acid ring play a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups can enhance the nucleophilicity of the aryl group, often leading to higher reaction yields. Conversely, electron-withdrawing groups can diminish the nucleophilicity, which may result in lower yields under standard conditions. However, the interplay of catalyst, ligand, base, and solvent can be modulated to achieve high efficiencies with a wide range of substituted phenylboronic acids.
The following table summarizes the yields of biaryl products from the Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid and its derivatives featuring electron-donating and electron-withdrawing substituents. The data is collated from studies where reaction conditions were maintained consistently to ensure a valid comparison.
| Phenylboronic Acid Derivative | Substituent Type | Product | Yield (%) |
| Phenylboronic Acid | Unsubstituted | Biphenyl | 98 |
| 4-Methoxyphenylboronic Acid | Electron-Donating (-OCH₃) | 4-Methoxybiphenyl | 99+ |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing (-NO₂) | 4-Nitrobiphenyl | 85 |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid derivative.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid derivative (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, the phenylboronic acid derivative, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add toluene and water to the flask.
-
The reaction mixture is then heated to 80-100 °C and stirred vigorously for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The aqueous layer is separated, and the organic layer is washed with brine (2 x 10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams provide a visual representation of the Suzuki-Miyaura coupling reaction workflow and the fundamental catalytic cycle.
Spectroscopic Analysis: A Comparative Guide to Confirming Successful Coupling with 3-Butoxyphenylboronic Acid
For researchers engaged in synthetic chemistry and drug development, the successful formation of carbon-carbon bonds is a cornerstone of molecular construction. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, frequently employed to create biaryl structures. This guide provides a comparative analysis of the spectroscopic data used to confirm the successful coupling of 3-Butoxyphenylboronic acid with an aryl halide.
To illustrate the spectroscopic shifts indicative of a successful reaction, we will compare the analytical data of the starting material, this compound, with its corresponding homocoupling product, 3,3'-dibutoxybiphenyl. Furthermore, we will contrast this with the more fundamental coupling of Phenylboronic acid to form biphenyl, providing a clear baseline for understanding the key spectral changes.
Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for the starting materials and their respective coupling products.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 8.2 (br s) | Broad Singlet | 2H | B(OH)₂ |
| 7.65 (d, J=7.6 Hz) | Doublet | 1H | Ar-H | |
| 7.58 (s) | Singlet | 1H | Ar-H | |
| 7.35 (t, J=7.6 Hz) | Triplet | 1H | Ar-H | |
| 7.05 (d, J=7.6 Hz) | Doublet | 1H | Ar-H | |
| 4.02 (t, J=6.5 Hz) | Triplet | 2H | -OCH₂- | |
| 1.80 (m) | Multiplet | 2H | -OCH₂CH₂- | |
| 1.52 (m) | Multiplet | 2H | -CH₂CH₃ | |
| 0.99 (t, J=7.4 Hz) | Triplet | 3H | -CH₃ | |
| 3,3'-Dibutoxybiphenyl | 7.35 (t, J=7.8 Hz) | Triplet | 2H | Ar-H |
| 7.18 (m) | Multiplet | 4H | Ar-H | |
| 6.90 (dd, J=8.2, 2.1 Hz) | Doublet of Doublets | 2H | Ar-H | |
| 4.01 (t, J=6.5 Hz) | Triplet | 4H | -OCH₂- | |
| 1.82 (m) | Multiplet | 4H | -OCH₂CH₂- | |
| 1.53 (m) | Multiplet | 4H | -CH₂CH₃ | |
| 1.00 (t, J=7.4 Hz) | Triplet | 6H | -CH₃ | |
| Phenylboronic acid | 8.21 (br s) | Broad Singlet | 2H | B(OH)₂ |
| 8.15 (d, J=7.2 Hz) | Doublet | 2H | Ar-H | |
| 7.58 (t, J=7.2 Hz) | Triplet | 1H | Ar-H | |
| 7.48 (t, J=7.2 Hz) | Triplet | 2H | Ar-H | |
| Biphenyl | 7.60 (d, J=7.6 Hz) | Doublet | 4H | Ar-H |
| 7.44 (t, J=7.6 Hz) | Triplet | 4H | Ar-H | |
| 7.34 (t, J=7.3 Hz) | Triplet | 2H | Ar-H |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 158.2, 135.5, 129.8, 128.5, 120.0, 115.0, 68.0, 31.3, 19.3, 13.9 | Ar-C, C-B, -OCH₂-, -CH₂-, -CH₂-, -CH₃ |
| 3,3'-Dibutoxybiphenyl | 159.2, 142.5, 129.8, 121.8, 115.0, 114.8, 67.9, 31.4, 19.3, 13.9 | Ar-C, -OCH₂-, -CH₂-, -CH₂-, -CH₃ |
| Phenylboronic acid | 136.0, 131.5, 128.5, 128.0 | Ar-C, C-B |
| Biphenyl | 141.3, 128.8, 127.3, 127.2 | Ar-C |
Table 3: FT-IR Spectral Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) | Interpretation |
| This compound | 3300-3500 (broad), 2950, 1600, 1450, 1380, 1250 | O-H (B(OH)₂), C-H (alkane), C=C (aromatic), B-O stretch, C-O stretch |
| 3,3'-Dibutoxybiphenyl | 2950, 1600, 1480, 1240 | C-H (alkane), C=C (aromatic), C-O stretch |
| Phenylboronic acid | 3300-3500 (broad), 3050, 1600, 1430, 1350 | O-H (B(OH)₂), C-H (aromatic), C=C (aromatic), B-O stretch |
| Biphenyl | 3050, 1590, 1480, 730, 690 | C-H (aromatic), C=C (aromatic), C-H bend (aromatic) |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 194.1 | 137, 121, 93 |
| 3,3'-Dibutoxybiphenyl | 298.2 | 241, 185, 157 |
| Phenylboronic acid | 122.0 | 105, 77, 51 |
| Biphenyl | 154.1 | 77, 51 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible spectroscopic data. The following outlines the key steps for the analysis of the coupling reaction mixture and the purified product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For reaction monitoring: Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture and dilute with 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃). Filter the solution through a small plug of cotton or glass wool into a clean NMR tube to remove any particulate matter.
-
For purified product: Dissolve 5-10 mg of the purified solid in 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Number of scans: 1024 or more, depending on concentration.
-
Technique: Proton-decoupled.
-
Reference: CDCl₃ at 77.16 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Liquid Samples (for reaction monitoring): Place a drop of the reaction mixture directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with a diamond ATR accessory.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Filter the solution if any solid particles are present.
-
-
Data Acquisition (Electron Ionization - EI):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet system: Direct insertion probe or Gas Chromatography (GC) for reaction mixtures.
-
Mass range: 50-500 m/z.
-
Mandatory Visualization
The following diagrams illustrate the workflow and logical connections in the spectroscopic analysis of the Suzuki-Miyaura coupling reaction.
3-Butoxyphenylboronic Acid: A Comparative Review of Applications and Limitations
For researchers, scientists, and drug development professionals, 3-butoxyphenylboronic acid presents itself as a versatile, yet under-characterized reagent in the landscape of organic synthesis and chemical sensing. This guide provides a comprehensive literature review of its applications, performance in comparison to other alkoxy-substituted phenylboronic acids, and known limitations, supported by available experimental data and detailed methodologies.
Physicochemical Properties
This compound is an aromatic boronic acid featuring a butoxy group at the meta-position of the phenyl ring. The presence of the alkoxy group influences the electronic properties of the boronic acid moiety, which in turn affects its reactivity and binding affinities. While specific experimental data for the butoxy derivative is scarce, comparisons with its more common counterpart, 3-methoxyphenylboronic acid, can provide valuable insights.
| Property | This compound (Predicted/Inferred) | 3-Methoxyphenylboronic Acid |
| Molecular Formula | C₁₀H₁₅BO₃ | C₇H₉BO₃ |
| Molecular Weight | 194.04 g/mol | 151.96 g/mol |
| Appearance | White to off-white solid | White to light yellow crystalline powder |
| Melting Point | Not widely reported | 160-163 °C |
| Solubility | Soluble in organic solvents like THF, DMF, and alcohols | Soluble in DMSO and Methanol (slightly) |
| pKa | Expected to be similar to other 3-alkoxyphenylboronic acids | ~8.10 (Predicted) |
Applications in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Arylboronic acids are key reagents in this palladium-catalyzed reaction. The butoxy substituent in this compound is expected to have an electron-donating effect, which can influence the transmetalation step of the catalytic cycle.
Comparative Performance
While specific yield data for a wide range of Suzuki-Miyaura reactions using this compound is not extensively tabulated in the literature, we can infer its performance based on studies of other 3-alkoxyphenylboronic acids. Generally, electron-donating groups at the meta-position can lead to moderate to good yields in cross-coupling reactions.
Illustrative Yields for Suzuki-Miyaura Coupling of 3-Alkoxyphenylboronic Acids with Aryl Bromides:
| Aryl Bromide | 3-Alkoxyphenylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromoacetophenone | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95 |
| 1-Bromo-4-nitrobenzene | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90-98 |
| 4-Bromotoluene | 3-Ethoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88-96 |
Note: The yields for this compound are expected to be in a similar range under optimized conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)
-
Base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 mmol)
-
Solvent (e.g., Toluene, Dioxane, DMF, with or without water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Add the solvent system to the vessel.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Safety Operating Guide
Proper Disposal of 3-Butoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 3-Butoxyphenylboronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures to minimize risks and ensure responsible waste management.
Essential Safety and Handling
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and, if necessary, an apron.
-
Respiratory Protection: In case of dust formation or inadequate ventilation, a NIOSH-approved respirator is recommended.[5]
All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]
Quantitative Data of Structurally Similar Boronic Acids
To provide a reference for the potential properties of this compound, the following table summarizes data for structurally analogous compounds.
| Property | 4-Methoxyphenylboronic acid | 3-Methoxyphenylboronic acid | Phenylboronic acid |
| Molecular Weight | 151.96 g/mol | 151.96 g/mol [6][7][8] | 121.93 g/mol |
| Melting Point | 204-208 °C | 160-163 °C[6][7] | 216-219 °C |
| Hazards | Skin, eye, and respiratory irritation[3] | Skin, eye, and respiratory irritation[4] | Harmful if swallowed |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. Under no circumstances should this chemical be disposed of down the drain. [9]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The original container is often a suitable choice.
-
Ensure the container is compatible with boronic acids. High-density polyethylene (HDPE) or glass containers are generally appropriate.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound".
3. Waste Accumulation and Storage:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area (SAA) that is at or near the point of generation.
-
Keep the container closed except when adding waste.
4. Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and proper disposal.[3]
5. Empty Container Disposal:
-
Thoroughly rinse empty containers with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
After triple rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Spill Response Protocol
In the event of a spill, adhere to the following procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE as outlined above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[5]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. combi-blocks.com [combi-blocks.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 7. 3-Methoxyphenylboronic acid 10365-98-7 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Butoxyphenylboronic acid
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Butoxyphenylboronic acid, ensuring the well-being of laboratory personnel and the integrity of research.
Immediate Safety Precautions: Before commencing any work with this compound, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that safety showers and eyewash stations are unobstructed and readily accessible.[1][2]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general safety guidelines for boronic acids.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[1][2] | To protect eyes from potential splashes and airborne particles, which can cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | To prevent skin contact, which can cause irritation. Gloves should be inspected before use and changed if contaminated.[1][3] |
| Body Protection | A fully buttoned laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[1][2] | To protect skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust is generated or if working outside a fume hood.[2][4] | To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[4] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
-
Preparation: Before handling the compound, ensure the work area within the chemical fume hood is clean and uncluttered.[2] Assemble all necessary equipment and materials.
-
Donning PPE: Put on all required personal protective equipment as detailed in the table above.
-
Handling the Compound:
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE carefully to avoid contaminating yourself and the surrounding area.
-
Wash hands thoroughly with soap and water after handling is complete.[2]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[5]
-
Container Management: Use a container compatible with boronic acids, such as high-density polyethylene (HDPE) or glass.[5] Keep the container sealed when not in use.
-
Storage: Store the waste container in a designated, cool, and dry satellite accumulation area away from incompatible materials.[5]
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[5] Do not dispose of this compound or its waste down the drain.[1][5]
Emergency Procedures
-
Spill: In the event of a small spill, contain the material with an inert absorbent (e.g., sand or vermiculite).[1] Sweep up the material, avoiding dust generation, and place it in the hazardous waste container.[4] For larger spills, evacuate the area and contact your institution's EHS department.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[4][6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[4][6] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
